Strategic Sourcing & Technical Validation: Ethyl 5-cyclopropylisoxazole-3-carboxylate
CAS: 21080-81-9 | Formula: C9H11NO3 | MW: 181.19 g/mol Executive Summary Ethyl 5-cyclopropylisoxazole-3-carboxylate is a high-value heterocyclic building block, primarily utilized in the synthesis of advanced pharmaceuti...
Ethyl 5-cyclopropylisoxazole-3-carboxylate is a high-value heterocyclic building block, primarily utilized in the synthesis of advanced pharmaceutical intermediates targeting nuclear receptors (e.g., FXR agonists) and as a bioisostere for pyridine-based scaffolds. Its structural utility lies in the cyclopropyl group , which offers unique steric bulk and metabolic stability (blocking CYP450 oxidation sites), combined with the isoxazole-3-carboxylate moiety that serves as a versatile handle for amide coupling or heterocycle formation.
This guide provides a technical roadmap for sourcing, validating, and—if necessary—synthesizing this compound to ensure the integrity of downstream biological assays.
Sourcing Intelligence & Supply Chain
The market for CAS 21080-81-9 is bifurcated between stock-holding manufacturers and catalog aggregators . A common pitfall in sourcing this specific isoxazole is the "regioisomer trap," where vendors inadvertently supply the 3-cyclopropyl-5-carboxylate isomer due to poor synthetic control.
Supplier Tier Analysis
Tier
Supplier Type
Recommended Vendors (Examples)
Risk Profile
Strategy
Tier 1
Global Catalogs
Sigma-Aldrich, Fisher Scientific
Low Risk / High Cost. Validated COAs, but often back-ordered.
Use for <5g screening quantities where time is critical.
Tier 2
Specialized Building Blocks
Enamine, BLD Pharm, Combi-Blocks
Moderate Risk / Moderate Cost. generally reliable, but batch-to-batch variation exists.
Primary Recommendation. Good balance of cost/quality for 5g–100g.
Tier 3
Bulk CROs
WuXi AppTec, ChemSpace Aggregators
High Risk / Low Cost. High probability of isomer impurities if not specified.
Use for >100g. Mandatory independent QC required.[1]
Procurement Specification
When issuing a PO, attach the following technical rider to avoid isomer confusion:
"Material must be Ethyl 5-cyclopropylisoxazole-3-carboxylate. 1H-NMR must confirm singlet at ~6.3-6.5 ppm (Isoxazole H-4). Absence of regioisomeric impurities >2% is required."
Technical Validation (QC)
Trusting a vendor's Certificate of Analysis (COA) without internal verification is a critical failure point in drug discovery. The following self-validating protocol ensures the identity and purity of the material.
Regioisomer Check: The 3-cyclopropyl-5-carboxylate isomer typically shows a downfield shift in the ring proton.
QC Workflow (DOT Visualization)
The following decision tree outlines the acceptance criteria for incoming batches.
Figure 1: Quality Control Decision Matrix for Isoxazole Building Blocks.
Synthesis Protocol (The "Make" Option)
If commercial supply is unavailable or cost-prohibitive, the compound can be synthesized in-house using a Claisen condensation followed by cyclization . This route is robust and scalable.[2]
Dissolve Sodium Ethoxide (1.2 eq) in anhydrous Ethanol.
Add Cyclopropyl methyl ketone (1.0 eq) and Diethyl oxalate (1.1 eq) dropwise at 0°C.
Stir at Room Temperature (RT) for 3–4 hours.
Checkpoint: TLC should show consumption of ketone.
Acidify with dilute HCl, extract with EtOAc, and concentrate to yield the crude diketo ester (often an oil).
Step 2: Regioselective Cyclization
Dissolve the crude diketo ester in Ethanol.
Add Hydroxylamine Hydrochloride (3.0 eq).
Critical Step: Reflux for 1–2 hours. Note: Acidic conditions (using NH2OH·HCl directly) favor the formation of the 5-cyclopropyl-3-carboxylate isomer over the 3,5-isomer.
Concentrate solvent.[3] Partition between Water/EtOAc.[3]
Figure 2: Two-step synthetic route emphasizing the critical cyclization step.
Applications in Drug Discovery
The ethyl 5-cyclopropylisoxazole-3-carboxylate is rarely the final drug; it is a scaffold enabler .
Saponification: Hydrolysis (LiOH/THF) yields the carboxylic acid, which is then coupled to amines. This motif is prevalent in FXR (Farnesoid X Receptor) agonists used for treating NASH (Non-Alcoholic Steatohepatitis).
Curtius Rearrangement: The acid can be converted to an isocyanate/amine, allowing the isoxazole to serve as a linker between two pharmacophores.
Bioisosterism: The isoxazole ring mimics the geometry of pyridine but with different electronic distribution (pi-excessive), often improving solubility and reducing hERG liability.
References
PubChem. Ethyl 5-cyclopropylisoxazole-3-carboxylate (Compound Summary). National Library of Medicine. [Link]
Organic Chemistry Portal. Synthesis of Isoxazoles. (General mechanism and regioselectivity principles). [Link]
The Biological Activity of 5-Cyclopropylisoxazole-3-Carboxamide Derivatives: A Technical Guide to GPCR Agonism and Epigenetic Inhibition
Executive Summary & Pharmacophore Rationale The 5-cyclopropylisoxazole-3-carboxamide scaffold is a highly versatile and privileged pharmacophore in modern drug discovery. Rational chemical functionalization of this core...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacophore Rationale
The 5-cyclopropylisoxazole-3-carboxamide scaffold is a highly versatile and privileged pharmacophore in modern drug discovery. Rational chemical functionalization of this core structure has yielded two distinct, best-in-class biological probes with entirely divergent mechanisms of action: CYM-5541 , a G-protein-coupled receptor (GPCR) allosteric agonist[1], and EM127 , an epigenetic covalent inhibitor.
As application scientists, we select this scaffold because it provides a unique combination of rigid, planar geometry (via the isoxazole ring) and a critical hydrophobic anchor (via the cyclopropyl group). The cyclopropyl moiety is not merely structural; it is functionally indispensable. For instance, replacing the cyclopropyl group with a methyl group completely abolishes target binding affinity, as the cyclopropyl ring is required to establish stable Van der Waals interactions within deep hydrophobic protein pockets.
This guide synthesizes the structural biology, quantitative activity, and self-validating experimental protocols for these two divergent derivatives.
Mechanistic Divergence
S1P3 Receptor Allosteric Agonism (CYM-5541)
Discovered via high-throughput screening of the MLSMR library and subsequent rational design, N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide (CYM-5541) is a potent, exquisitely selective allosteric agonist of the Sphingosine-1-phosphate receptor 3 (S1P3-R)[1].
Unlike the endogenous orthosteric ligand Sphingosine-1-phosphate (S1P), CYM-5541 binds to a distinct allosteric hydrophobic pocket located near transmembrane helix 6 (TM6). Phenylalanine 263 (Phe263) acts as the critical gate-keeper residue for this pocket[2]. Because it occupies a different chemical space, CYM-5541 induces G-protein activation and downstream ERK1/2 phosphorylation without disrupting endogenous S1P–receptor binding[1].
SMYD3 Covalent Inhibition (EM127)
By conjugating a 4-aminopiperidine base and a 2-chloroethanoyl reactive warhead to the 5-cyclopropylisoxazole-3-carboxamide core, researchers developed EM127. EM127 is a second-generation, site-specific covalent inhibitor of SMYD3, a lysine methyltransferase implicated in cancer progression and chemoresistance[3].
Mechanistically, the cyclopropyl group anchors the molecule within the SMYD3 substrate/histone binding pocket. This stable anchorage perfectly positions the 2-chloroethanoyl warhead to undergo a rapid nucleophilic attack by Cys186 in the active site. This irreversible covalent bond provides prolonged attenuation of SMYD3 methyltransferase activity, thereby blocking homologous recombination (HR) DNA repair and sensitizing cancer cells to chemotherapy[4].
Quantitative Biological Activity
The following table summarizes the divergent biological profiles of the two primary 5-cyclopropylisoxazole-3-carboxamide derivatives.
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict causality-driven controls to rule out off-target artifacts.
Protocol 1: Validation of S1P3 Allosteric Agonism (CYM-5541)
Objective: Confirm that CYM-5541 induces ERK phosphorylation specifically via the S1P3 receptor, independent of the orthosteric site.
Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with human S1P3.
Causality Insight: CHO cells naturally lack endogenous S1P receptors. Using this cell line provides a zero-background environment, ensuring that any observed signaling is strictly mediated by the transfected S1P3 receptor[5].
Ligand Treatment & Antagonist Control: Serum-starve cells for 12 hours. Treat cells with a concentration gradient of CYM-5541 (1 nM to 10 μM). In parallel, pre-incubate a control group of cells with 1 μM SPM-242 (a bitopic S1P3 antagonist) for 30 minutes prior to CYM-5541 exposure.
Causality Insight: SPM-242 physically spans both the orthosteric and allosteric binding pockets. A rightward shift in the CYM-5541 dose-response curve in the presence of SPM-242 self-validates that CYM-5541 is acting specifically at the receptor level and not via downstream kinase artifacts[2].
Quantification: Lyse cells and quantify phosphorylated ERK1/2 using an AlphaScreen SureFire assay or standard Western blot. Calculate the EC50.
Protocol 2: Validation of Site-Specific Covalent Inhibition (EM127)
Objective: Confirm the irreversible 1:1 covalent binding of EM127 to SMYD3 and validate its phenotypic specificity in cancer models.
Intact Mass Spectrometry (Binding Validation): Incubate 5 μM recombinant SMYD3 protein with 50 μM EM127 (10-fold molar excess) in assay buffer for 2 hours at room temperature. Subject the sample to LC-MS/MS analysis.
Causality Insight: Covalent inhibitors require physical proof of adduct formation. Mass spectrometry must reveal a mass shift corresponding exactly to the molecular weight of SMYD3 plus one EM127 molecule (minus the leaving chloride ion). This confirms a 1:1 stoichiometric covalent modification at Cys186[3].
Cell Viability & Target Specificity: Culture wild-type MDA-MB-231 breast cancer cells and CRISPR-engineered SMYD3-Knockout (KO) MDA-MB-231 cells. Treat both lines with 5 μM EM127 for 72 hours.
Causality Insight: This is the critical self-validating step. EM127 should significantly reduce viability in wild-type cells. However, if EM127 possesses off-target cytotoxicity, it will also kill the KO cells. A lack of toxicity in the SMYD3-KO cells definitively proves that EM127's anti-proliferative activity is strictly dependent on SMYD3 inhibition[6].
Chemosensitization Assay: Co-treat wild-type HCT116 cells with 5 μM EM127 and sub-lethal doses of doxorubicin. Measure apoptosis via Annexin V/PI flow cytometry.
Causality Insight: Because SMYD3 is essential for methylating ATM to initiate homologous recombination, inhibiting SMYD3 with EM127 prevents the repair of doxorubicin-induced double-strand DNA breaks, resulting in synergistic cell death[4].
References
Discovery, design and synthesis of a selective S1P3 receptor allosteric agonist.
Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3.University of Bologna (UNIBO).
EM127 | SMYD3 Inhibitor.MedChemExpress.
The novel SMYD3 inhibitor EM127 impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance.
Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3.
The 5-Cyclopropylisoxazole-3-carboxamide Scaffold: Molecular Profiling, Synthesis, and Therapeutic Applications
Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the 5-cyclopropylisoxazole-3-carboxamide moiety in the design of next-generation targeted therapeutics. This highl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the 5-cyclopropylisoxazole-3-carboxamide moiety in the design of next-generation targeted therapeutics. This highly versatile building block (Molecular Formula: C₇H₈N₂O₂ , Molecular Weight: 152.15 g/mol ) serves as a critical pharmacophore in various active pharmaceutical ingredients (APIs), ranging from Bruton's Tyrosine Kinase (BTK) inhibitors to epigenetic modulators. This whitepaper provides an in-depth technical analysis of its physiochemical properties, mechanistic rationale in drug design, and a self-validating synthetic workflow.
Structural and Physiochemical Profiling
The architecture of 5-cyclopropylisoxazole-3-carboxamide is defined by three synergistic components, each serving a distinct pharmacological purpose:
Isoxazole Core: Provides metabolic stability and acts as a bioisosteric replacement for phenyl or heteroaromatic rings. Its distinct vector angles at positions 3 and 5 allow for precise spatial orientation of substituents.
Cyclopropyl Group: Introduces localized lipophilicity and steric bulk without a significant molecular weight penalty.
Carboxamide Motif: Functions as a potent hydrogen-bond donor and acceptor, frequently utilized to engage the hinge region of target kinases.
To facilitate rational drug design, the core quantitative data for this scaffold is summarized below:
Table 1: Physiochemical Properties of 5-Cyclopropylisoxazole-3-carboxamide
Property
Value
Rationale / Impact
Molecular Formula
C₇H₈N₂O₂
Base scaffold for derivatization.
Molecular Weight
152.15 g/mol
Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Monoisotopic Mass
152.0586 Da
Critical for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area
69.2 Ų
Balances aqueous solubility with cellular membrane permeability.
Isoxazole N/O and carbonyl O enable complex coordination.
Precursor CAS Number
110256-15-0
Corresponds to the building block [1].
Mechanistic Role in Drug Design
The strategic inclusion of this scaffold in medicinal chemistry is driven by precise structure-activity relationship (SAR) causality.
In the development of EPZ033294 , a potent inhibitor of the histone methyltransferase SMYD2, the cyclopropylisoxazole moiety was specifically selected to exploit the enzyme's structural topology. The cyclopropyl group binds deep within the lysine channel, positioning itself within 3.9 Å of the methyl group of S-adenosylmethionine (SAM), thereby locking the enzyme in an inactive state ().
Similarly, in the design of Bruton's Tyrosine Kinase (BTK) inhibitors , the carboxamide group forms critical bidentate hydrogen bonds with the kinase hinge region. The rigid isoxazole ring ensures the molecule maintains an optimal trajectory into the ATP-binding pocket, preventing off-target binding that plagues more flexible aliphatic chains ().
Pharmacophore Interaction Pathway
Pharmacophore interaction model of the 5-Cyclopropylisoxazole-3-carboxamide scaffold.
Synthetic Workflows and Validation Protocols
To utilize this scaffold, researchers typically synthesize the primary amide from its commercially available precursor, 5-cyclopropylisoxazole-3-carboxylic acid (CAS 110256-15-0) [1]. The following protocol outlines a self-validating system for this transformation, ensuring high fidelity in both synthesis and structural confirmation.
Protocol: Synthesis of 5-Cyclopropylisoxazole-3-carboxamide
Objective: High-yield conversion of the carboxylic acid to the primary amide with orthogonal analytical validation.
Step 1: Activation. Dissolve 5-cyclopropylisoxazole-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 30 minutes.
Causality: HATU is selected over traditional carbodiimides (like EDC/DCC) due to its superior efficiency in forming the active HOAt ester, which accelerates the reaction and minimizes epimerization or side-product formation.
Step 2: Amidation. Add ammonium chloride (NH₄Cl, 5.0 eq) to the reaction mixture and stir for 2–4 hours at room temperature.
Causality: NH₄Cl acts as a stable, highly controllable source of ammonia in the presence of DIPEA, preventing the volatility and stoichiometric inconsistencies associated with aqueous ammonia or ammonia gas.
Step 3: Workup & Purification. Quench the reaction with water and extract with ethyl acetate (EtOAc). Wash the organic layer with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH gradient).
LC-MS: Analyze the purified product to confirm the presence of the [M+H]⁺ ion at m/z 153.1.
¹H-NMR (DMSO-d₆): Verify the structural connectivity. Look for the cyclopropyl multiplets (~1.0-1.2 ppm and ~2.0-2.2 ppm), the distinct isoxazole aromatic proton (~6.5 ppm), and the broad primary amide singlet (~7.5-7.8 ppm).
Causality: Relying solely on LC-MS is insufficient, as it cannot distinguish between structural isomers. The orthogonal use of NMR ensures that the isoxazole ring remains intact and the amide bond is definitively formed at the correct position.
Experimental Workflow Visualization
Workflow for the synthesis and validation of 5-Cyclopropylisoxazole-3-carboxamide.
References
ResearchGate. "Supplemental Materials and Methods (EPZ033294 SMYD2 Inhibitor)." ResearchGate Publications. Available at:[Link]
Google Patents. "WO2015084998A1 - Inhibitors of bruton's tyrosine kinase." WIPO (PCT).
National Center for Biotechnology Information (NCBI). "N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide | C13H18N2O2." PubChem Compound Summary for CID 16188020. Available at:[Link]
Exploratory
The Isoxazole-3-carboxamide Scaffold: Synthetic Architecture and Therapeutic Utility
Topic: Isoxazole-3-carboxamide Scaffold in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary The isoxazole-3-carboxamid...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Isoxazole-3-carboxamide Scaffold in Medicinal Chemistry
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
[1]
Executive Summary
The isoxazole-3-carboxamide scaffold represents a privileged structural motif in modern medicinal chemistry, distinct from its 4-carboxamide regioisomer (exemplified by Leflunomide). While the isoxazole ring itself is a classic bioisostere for aromatic rings and amide bonds, the specific placement of the carboxamide group at the 3-position creates a unique vector for hydrogen bonding and electrostatic interactions. This geometry has proven particularly effective in targeting G-protein coupled receptors (specifically CB2 agonists ), ion channels (TRPV1 antagonists ), and epigenetic modulators (SMYD3 inhibitors ).
This guide dissects the physicochemical properties, regioselective synthetic pathways, and structure-activity relationships (SAR) that drive the utility of the isoxazole-3-carboxamide core.
Structural & Physicochemical Properties[1][2]
Electronic Distribution and H-Bonding
The isoxazole ring is planar and aromatic. In the 3-carboxamide configuration, the carbonyl oxygen and the amide nitrogen are positioned to engage in directional hydrogen bonding.
Acceptor/Donor Motif: The C3-amide acts as a dual H-bond donor (NH) and acceptor (C=O).
Dipole Moment: The heterocyclic oxygen and nitrogen create a significant dipole, which is modulated by the electron-withdrawing nature of the C3-carbonyl.
Metabolic Stability: Unlike isoxazole-4-carboxamides which can be prone to base-catalyzed ring opening (the Leflunomide mechanism), 3-carboxamides are generally more chemically stable, making them suitable for non-prodrug applications.
Bioisosterism
The isoxazole-3-carboxamide moiety is frequently utilized as a bioisostere for:
Ortho-substituted benzamides: Mimicking the spatial arrangement of the phenyl ring while altering solubility and metabolic profiles.
Heterocyclic amides: Replacing pyrazole-3-carboxamides or 1,2,3-triazole-4-carboxamides to tune lipophilicity (LogP) and polar surface area (PSA).
Synthetic Strategies
Constructing the isoxazole-3-carboxamide core requires specific regiochemical control. Two primary strategies dominate: the Claisen-Cyclization Pathway (linear) and the 1,3-Dipolar Cycloaddition (convergent).
Strategy A: The Claisen-Cyclization Pathway (Linear)
This is the most robust method for generating 5-substituted-isoxazole-3-carboxamides.
Claisen Condensation: A ketone reacts with diethyl oxalate in the presence of a base (NaOEt) to form a 2,4-dioxobutanoate (diketoester).
Cyclization: Reaction with hydroxylamine hydrochloride yields the ethyl isoxazole-3-carboxylate.[1] Note: Regioselectivity is driven by the nucleophilic attack of hydroxylamine on the most reactive ketone, usually ensuring the ester ends up at C3.
Amidation: Hydrolysis of the ester followed by coupling, or direct aminolysis.
This route allows for diverse substitution at C4 and C5 but requires specific nitrile oxide precursors to install the C3-carbonyl.
Dipole: Chloro-oximidoacetate (generates a nitrile oxide with an ester/amide handle).
Dipolarophile: Alkynes or enamines.
Regiochemistry: Typically yields 3,5-disubstituted isoxazoles, but steric and electronic factors of the dipolarophile must be carefully managed to avoid 3,4-isomers.
Visualization of Synthetic Workflows
Caption: Comparative synthetic workflows. Path A (top) is preferred for 5-aryl derivatives; Path B (bottom) offers convergent assembly.
Medicinal Chemistry Applications
Case Study: Selective CB2 Receptor Agonists
The isoxazole-3-carboxamide scaffold has emerged as a potent template for Cannabinoid Receptor Type 2 (CB2) agonists, utilized in treating inflammatory bowel disease (IBD) and colitis without the psychotropic side effects of CB1 activation.[1][2][3]
Mechanism: Activation of CB2 (G_i/o coupled) inhibits adenylyl cyclase and modulates MAPK pathways, reducing pro-inflammatory cytokine release.
Key Compound: N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(2-pentyloxyphe-nyl)isoxazole-3-carboxamide (Compound 68 from UCLouvain studies).[1]
SAR Insight: A lipophilic group at C5 (e.g., 2-pentyloxyphenyl) is critical for the hydrophobic pocket of CB2, while the C3-carboxamide directs selectivity over CB1.
Case Study: Epigenetic Modulation (SMYD3 Inhibitors)
SMYD3 (SET and MYND domain-containing protein 3) is a lysine methyltransferase implicated in oncology.
Discovery: High-throughput screening identified isoxazole-3-carboxamides as competitive inhibitors.
Binding Mode: The amide moiety interacts with the lysine tunnel, while the isoxazole core scaffolds the molecule to project substituents into the substrate binding site.
Case Study: VEGFR2 Inhibitors
Substituted isoxazole-3-carboxamides have demonstrated anti-angiogenic activity by inhibiting VEGFR2 tyrosine kinase.
Structure: 5-aryl-isoxazole-3-carboxamides linked to urea moieties.
Activity: Inhibition of endothelial cell proliferation (HUVEC) and tumor growth suppression in xenograft models.
Structure-Activity Relationship (SAR) Map
The optimization of this scaffold typically follows these vectors:
Position
Modification
Effect on Activity
C3-Amide (R1)
Heteroaryl amines (e.g., thiadiazole, pyridine)
Enhances metabolic stability and target affinity (e.g., CB2).
C3-Amide (R1)
Alkyl amines
Often reduces potency in GPCR targets but improves solubility.
C4 Position
Hydrogen (Unsubstituted)
Preferred for maintaining planarity and reducing steric clash.
C4 Position
Halogen (F, Cl)
Modulates pKa and metabolic blocking; can lock conformation.
C5 Position
Aryl / Heteroaryl
Critical for hydrophobic interactions (e.g., Kinase hinge binding or GPCR pockets).
C5 Position
Alkyl chains
Used in CB2 agonists to mimic the endogenous lipid ligand tail.
SAR Visualization
Caption: Strategic vectors for modification on the isoxazole-3-carboxamide core.
Experimental Protocol: Synthesis of 5-Aryl-isoxazole-3-carboxamides
Objective: Synthesis of N-benzyl-5-phenylisoxazole-3-carboxamide via the Claisen-Cyclization route.
Dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol.
Add acetophenone (1.0 eq) and diethyl oxalate (1.2 eq) dropwise at 0°C.
Stir at room temperature for 4 hours. The mixture will solidify or turn deep yellow/orange.
Acidify with 1M HCl, extract with EtOAc, and concentrate to yield ethyl 2,4-dioxo-4-phenylbutanoate .
Step 2: Cyclization
Dissolve the diketoester in ethanol.
Add hydroxylamine hydrochloride (3.0 eq) and reflux for 2 hours.
Cool, concentrate, and purify via silica gel chromatography (Hexane/EtOAc) to isolate ethyl 5-phenylisoxazole-3-carboxylate .
QC Check: 1H NMR should show the isoxazole C4-H singlet around 6.9-7.0 ppm.
Step 3: Direct Amidation
Dissolve the ester in methanol/THF (1:1).
Add benzylamine (2.0 eq) and heat in a sealed tube at 60°C (or use catalytic NaCN/MeOH if reaction is sluggish).
Evaporate solvent and recrystallize from ethanol to yield the final carboxamide .
References
Han, S., et al. (2013). "3-Carboxamido-5-aryl-isoxazoles as new CB2 agonists for the treatment of colitis."[1][3] Bioorganic & Medicinal Chemistry Letters. Link
Perrone, M. G., et al. (2011). "Structure–activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists." Bioorganic & Medicinal Chemistry Letters. Link[4]
Mitchell, L. H., et al. (2019). "Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors."[5] ACS Medicinal Chemistry Letters. Link
Abdelgawad, M. A., et al. (2021). "Synthesis and Bioactivity of Isoxazole-Derived Carboxamide Derivatives: A Comprehensive Study." Journal of Heterocyclic Chemistry. Link
BenchChem Technical Support. (2025). "Technical Guide to the Synthesis of Isoxazole Carboxamide Derivatives." BenchChem Whitepapers. Link
Technical Assessment: Solubility Profiling of 5-Cyclopropylisoxazole-3-carboxamide
This technical guide details the solubility profile, physicochemical characteristics, and handling protocols for 5-cyclopropylisoxazole-3-carboxamide , a critical scaffold in medicinal chemistry (e.g., S1P3 receptor agon...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the solubility profile, physicochemical characteristics, and handling protocols for 5-cyclopropylisoxazole-3-carboxamide , a critical scaffold in medicinal chemistry (e.g., S1P3 receptor agonists, SMYD3 inhibitors).
CAS Registry Number: 38955-40-7 (Referenced analog)
Molecular Formula: C
5-cyclopropylisoxazole-3-carboxamide is a small-molecule heterocyclic scaffold characterized by a rigid isoxazole core, a lipophilic cyclopropyl moiety at the C5 position, and a polar carboxamide group at C3.[1] Its solubility profile is governed by the competition between the strong intermolecular hydrogen bonding of the primary amide (crystal lattice stability) and the solvation capacity of the solvent.
DMSO (Dimethyl Sulfoxide):Excellent Solubility. Preferred solvent for stock solutions (>50 mM). The polar aprotic nature of DMSO effectively disrupts amide-amide hydrogen bonding.[1]
Methanol (MeOH):Good Solubility. Suitable for working solutions and transfers. Solubility is temperature-dependent; gentle warming (37°C) may be required for concentrations >10 mg/mL.[1]
Aqueous Buffers:Low Solubility. The compound exhibits properties typical of BCS Class II/IV intermediates.[2] Aqueous dilution from DMSO stocks requires careful kinetic monitoring to prevent precipitation.
Physicochemical Context & Solvation Mechanisms
Understanding the molecular interactions is crucial for predicting stability in solution.
Property
Value / Characteristic
Impact on Solubility
H-Bond Donors
1 (Amide -NH)
Creates strong crystal lattice energy, resisting dissolution in non-polar solvents.[1]
H-Bond Acceptors
3 (Isoxazole N/O, Amide O)
Facilitates high solubility in DMSO via dipole-dipole interactions.[1]
LogP (Predicted)
~0.5 – 1.2
Moderate lipophilicity driven by the cyclopropyl group; indicates good membrane permeability but limited water solubility.
Physical State
White to off-white solid
High melting point (>150°C typical for this class) confirms strong lattice packing.[1]
Solvation Mechanism
In DMSO: The sulfoxide oxygen acts as a strong H-bond acceptor, interacting with the amide protons of the solute. This interaction is energetically favorable enough to overcome the solute's crystal lattice energy.
In Methanol: Methanol acts as both an H-bond donor and acceptor.[1] While it solvates the isoxazole ring well, the solvation shell is less stable than in DMSO, leading to lower saturation limits.
Experimental Protocols
Protocol A: Preparation of High-Concentration Stock (DMSO)
Objective: Create a stable 50 mM stock solution for long-term storage (-20°C).
Weighing: Accurately weigh 7.6 mg of 5-cyclopropylisoxazole-3-carboxamide into a sterile, amber glass vial (avoid plastic if possible to minimize leaching, though polypropylene is acceptable for short term).
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, molecular biology grade).
Dissolution:
Vortex vigorously for 30 seconds.
Observation: The solid should dissolve rapidly. If particulates remain, sonicate in a water bath at room temperature for 2-5 minutes.
Checkpoint: Solution must be optically clear.
Storage: Aliquot into 50-100 µL volumes to avoid freeze-thaw cycles. Store at -20°C.
Objective: Determine the saturation limit in methanol for purification or transfer purposes.
Saturation: Add excess solid compound (~20 mg) to 1.0 mL of Methanol in a sealed HPLC vial.
Equilibration: Shake or stir at 25°C for 24 hours.
Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (nylon filters may bind the amide).
Quantification: Dilute the filtrate 1:100 in mobile phase and analyze via HPLC-UV (254 nm) against a standard curve prepared from the DMSO stock.
Protocol C: Kinetic Solubility (Aqueous Dilution)
Objective: Determine the "crashing point" when diluting into assay buffers (PBS).
Preparation: Start with the 50 mM DMSO stock.
Stepwise Dilution:
Add 2 µL stock to 98 µL PBS (Final: 1 mM, 2% DMSO). Vortex.
Visual Check: Inspect for turbidity against a dark background.
If clear, proceed.[2] If turbid, the solubility limit is <1 mM.
Recommendation: For biological assays, maintain final DMSO concentration <0.5% and compound concentration <100 µM to ensure solubility.
Visualizing the Solubility Workflow
The following diagram outlines the decision process for handling this compound in a research setting.
Figure 1: Decision tree for solvent selection and handling of 5-cyclopropylisoxazole-3-carboxamide, highlighting the critical risk of aqueous precipitation.
Troubleshooting & Optimization
Issue
Cause
Corrective Action
Precipitation in Media
"Crash-out" upon dilution from DMSO.
1. Reduce final concentration.2. Warm media to 37°C before addition.3. Add intermediate dilution step (DMSO -> 1:1 DMSO:Water -> Media).[1]
Cloudiness in Methanol
Saturation or moisture contamination.
1. Sonicate for 10 mins.2. Add 5-10% DMSO or DCM as a co-solvent.3. Ensure Methanol is anhydrous.[1]
Degradation
Hydrolysis of amide (rare but possible).
Store DMSO stocks at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]
References
PubChem. 5-Cyclopropylisoxazole-3-carboxamide (Compound Summary). National Library of Medicine. Available at: [Link] (Note: Link directs to related amide record for structural verification).
Guerrero, M., et al. (2012). Discovery, design and synthesis of a selective S1P3 receptor allosteric agonist. Bioorganic & Medicinal Chemistry Letters. Available at: [Link] (Describes synthesis and DMSO handling of 5-cyclopropylisoxazole-3-carboxamide derivatives).
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Authoritative text on solubility profiling of amides in drug discovery).
Application Note: Protocol for Amidation of 5-Cyclopropylisoxazole-3-Carboxylic Acid
[1] Abstract & Strategic Overview The 5-cyclopropylisoxazole-3-carboxylic acid scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for phenyl rings and a core motif in herbicides...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Abstract & Strategic Overview
The 5-cyclopropylisoxazole-3-carboxylic acid scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for phenyl rings and a core motif in herbicides (e.g., isoxaflutole derivatives) and anti-inflammatory agents.[1] The unique electronic properties of the isoxazole ring—specifically its electron-deficiency—render the C3-carboxylic acid highly reactive but also prone to specific side reactions such as decarboxylation under forcing conditions.[1]
This guide provides three validated protocols for the amidation of 5-cyclopropylisoxazole-3-carboxylic acid. Unlike generic amide coupling guides, this document addresses the specific steric and electronic influence of the 5-cyclopropyl group and the 1,2-oxazole core.[1]
Key Chemical Considerations
Electronic Activation: The electron-withdrawing nature of the isoxazole ring makes the carbonyl carbon highly electrophilic.[1] While this accelerates amine attack, it also destabilizes certain active esters, making rapid coupling agents (like HATU) or robust acid chlorides preferred over slow carbodiimide (DCC/EDC) methods without additives.[1]
Cyclopropyl Stability: The cyclopropyl group is stable to standard basic and acidic conditions but can undergo ring-opening under strong Lewis acidic conditions or radical conditions.[1][2] The protocols below are selected to preserve this moiety.
Regiochemistry: The 3-position is sterically accessible, unlike the 4-position.[1] Steric hindrance is rarely a failure mode unless the amine partner is extremely bulky.[1]
Decision Matrix: Selecting the Right Method
Use the following logic flow to determine the optimal protocol for your specific amine partner.
Figure 1: Strategic decision tree for selecting the amidation protocol based on amine nucleophilicity and reaction scale.
Detailed Experimental Protocols
Method A: The "Robust" Protocol (Acid Chloride Activation)
Best For: Non-nucleophilic amines (anilines), large-scale synthesis (>5g), and cost-sensitive processes.[1][2]
Mechanism: Conversion to the highly reactive acid chloride using oxalyl chloride, followed by nucleophilic acyl substitution.[2]
Add catalytic DMF (2 drops).[1] Note: DMF forms the Vilsmeier-Haack intermediate, essential for rapid activation.[1]
Add oxalyl chloride dropwise over 10 minutes.[1] Gas evolution (CO, CO2, HCl) will be vigorous.[1]
Allow to warm to Room Temperature (RT) and stir for 2 hours.
Checkpoint: Take an aliquot, quench with MeOH, and check LCMS for the methyl ester to confirm complete activation.[1]
Evaporation (Critical): Concentrate the reaction mixture to dryness under reduced pressure to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.
Coupling:
In a separate vessel, dissolve the amine (1.1 equiv) and TEA (2.5 equiv) in DCM.
Method B: The "Universal" Protocol (HATU Coupling)
Best For: Library synthesis, aliphatic amines, acid-sensitive substrates, and rapid optimization.[1][2]
Mechanism: Formation of an O-acyl(7-azabenzotriazole) uranium active ester, which reacts rapidly with amines with minimal racemization.[1][3]
Solution: Switch to Method A (Acid Chloride) and heat to reflux in Toluene if necessary.[1] The isoxazole acid chloride is thermally stable (Ref 2).[1]
Solution: Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.[1][2] T3P is known for the lowest epimerization rates among coupling agents.[1]
Problem: "Sticky" Reaction Mixture
Cause: Isoxazole amides can be highly crystalline or form gels.[1]
Solution: Use a co-solvent mixture (DCM/DMF 9:[1]1) to maintain solubility during the reaction.[1][4]
References
PubChem. (2025).[1][2] 5-cyclopropyl-1,2-oxazole-3-carboxylic acid (Compound Summary). National Library of Medicine.[1] [Link][1]
Ye, F., et al. (2020).[1][4] Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Journal of Agricultural and Food Chemistry.[1] [Link]
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents.[1][5][6] Chemical Society Reviews.[1] [Link]
Application Note: Synthesis of 5-Cyclopropylisoxazole-3-carboxamide via Hydroxylamine-Mediated Cyclization
Target Audience: Researchers, scientists, and drug development professionals. Introduction & Scope The 5-cyclopropylisoxazole-3-carboxamide motif is a privileged structural scaffold in medicinal chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Scope
The 5-cyclopropylisoxazole-3-carboxamide motif is a privileged structural scaffold in medicinal chemistry. It is frequently employed as a critical pharmacophore in the design of positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR)[1], highly potent Exchange Proteins Directly Activated by cAMP (EPAC) antagonists[2], and BET bromodomain inhibitors.
This application note details a robust, four-step synthetic protocol to construct this scaffold from commercially available starting materials. By leveraging a regioselective hydroxylamine-mediated cyclization followed by a high-yielding amidation sequence, this workflow provides a scalable and self-validating methodology for drug development professionals.
Mechanistic Rationale & Regioselectivity
As an application scientist, it is crucial to understand the chemical causality driving this synthesis:
Claisen Condensation: The sequence begins with a crossed Claisen condensation between cyclopropyl methyl ketone and diethyl oxalate. Sodium ethoxide (NaOEt) irreversibly deprotonates the methyl ketone, and the resulting enolate attacks the electrophilic diethyl oxalate to form a 1,3-diketoester intermediate[3].
Regioselective Cyclization (The Critical Step): The asymmetric nature of ethyl 4-cyclopropyl-2,4-dioxobutanoate presents a regioselectivity challenge. Hydroxylamine hydrochloride (
) acts as a binucleophile. The C2 carbonyl (adjacent to the ester) is significantly more electrophilic than the C4 carbonyl (adjacent to the cyclopropyl group). Consequently, the hydroxylamine nitrogen preferentially attacks the C2 position to form an oxime intermediate. The oxime oxygen then undergoes an intramolecular nucleophilic attack at the C4 carbonyl, followed by dehydration, to construct the isoxazole ring[1]. This inherent electronic bias exclusively yields the 3-carboxylate isomer rather than the 5-carboxylate. The use of the hydrochloride salt is deliberate; it provides a mildly acidic medium that catalyzes oxime formation and subsequent dehydration without the need for exogenous acid.
Amidation Strategy: While direct aminolysis of the ester using pressurized ammonia gas is possible[4], it often suffers from incomplete conversion and requires specialized equipment. A two-step sequence—saponification to the carboxylic acid followed by HATU-mediated amide coupling with ammonium chloride—ensures near-quantitative yields, avoids harsh conditions, and allows for the isolation of the highly valuable carboxylic acid intermediate[1].
Synthetic Workflow Visualization
Figure 1: Four-step synthetic workflow for 5-Cyclopropylisoxazole-3-carboxamide.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate
Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve cyclopropyl methyl ketone (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous ethanol (0.5 M).
Reaction: Cool the mixture to 0 °C. Add sodium ethoxide (1.5 eq, 21 wt% solution in ethanol) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12 hours[3].
Workup: Concentrate the mixture under reduced pressure. Dissolve the resulting residue in water and acidify to pH 2 using dilute
or HCl. Extract the aqueous layer with ethyl acetate (). Wash the combined organics with brine, dry over , and concentrate to afford the product as an amber oil.
Self-Validation Checkpoint: Successful enolization and condensation can be confirmed by observing a deep red/purple color shift upon the addition of a drop of
solution to an aliquot, indicative of the highly enolized -diketone system.
Step 2: Synthesis of Ethyl 5-cyclopropylisoxazole-3-carboxylate
Reaction: Combine ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 eq) with hydroxylamine hydrochloride (3.0 eq) in ethanol (0.3 M). Heat the mixture to reflux for 1 hour[1].
Workup: Cool the reaction to room temperature and concentrate to dryness. Partition the crude residue between water and ethyl acetate to remove excess hydroxylamine salts. Extract the aqueous layer twice more with ethyl acetate.
Purification: Dry the combined organic layers (
) and concentrate. Purify via silica gel chromatography (eluting with 25% EtOAc/hexane) to yield the product as a yellow oil[1].
Self-Validation Checkpoint: The conversion is marked by the disappearance of the highly UV-active diketone starting material on TLC. Mass spectrometry will show the expected
at 182.
Step 3: Synthesis of 5-Cyclopropylisoxazole-3-carboxylic acid
Reaction: To a solution of ethyl 5-cyclopropylisoxazole-3-carboxylate (1.0 eq) in methanol (1.0 M), add a solution of sodium hydroxide (4.0 eq) in water. Stir the mixture at room temperature for 3 hours[1].
Workup: Concentrate the mixture under reduced pressure to remove methanol. Acidify the remaining aqueous solution to pH 2 using 5% aqueous HCl.
Isolation: Extract the precipitated acid with dichloromethane (
). Dry the combined organics () and concentrate to afford the pure carboxylic acid as a white solid[1].
Self-Validation Checkpoint: The product precipitates directly upon acidification, providing visual confirmation of successful hydrolysis.
Step 4: Synthesis of 5-Cyclopropylisoxazole-3-carboxamide
Activation: Dissolve 5-cyclopropylisoxazole-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 4.0 eq). Stir at room temperature for 15 minutes to form the active ester.
Amidation: Add solid ammonium chloride (
, 3.0 eq) to the mixture. Stir at room temperature for 4 hours.
Workup: Quench the reaction by pouring it into ice-cold water. The carboxamide product will precipitate. Filter the solid, wash with cold water, and dry under high vacuum.
Self-Validation Checkpoint: LC-MS monitoring will show a distinct shift in retention time from the acid to the highly polar carboxamide.
1.[1] US20030236287A1 - Positive allosteric modulators of the nicotinic acetylcholine receptor. Google Patents. Available at:
2.[2] Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists. PMC / NIH. Available at:
3.[4] US3435047A - Process for preparing 3-aminoisoxazole derivatives. Google Patents. Available at:
4.[3] 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. Benchchem. Available at:
Application Note: Optimized Reaction Conditions for 5-Cyclopropylisoxazole-3-Carboxamide Formation
Executive Summary & Scientific Context The 5-cyclopropylisoxazole-3-carboxamide motif is a highly privileged pharmacophore in modern medicinal chemistry. It serves as a critical structural determinant in the development...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
The 5-cyclopropylisoxazole-3-carboxamide motif is a highly privileged pharmacophore in modern medicinal chemistry. It serves as a critical structural determinant in the development of selective Sphingosine-1-phosphate 3 (S1P3) receptor allosteric agonists[1], potent covalent inhibitors of the SMYD3 methyltransferase, and neuroprotective agents targeting eukaryotic initiation factor 2B (eIF2B)[2].
The synthesis of these diverse therapeutic agents universally relies on the efficient amidation of 5-cyclopropylisoxazole-3-carboxylic acid . Because the electron-withdrawing nature of the isoxazole ring subtly influences the stability of activated acyl intermediates, selecting the correct coupling methodology is entirely dependent on the steric and electronic properties of the target amine nucleophile. This guide provides field-proven, self-validating protocols to ensure high-yielding amide bond formation across a variety of chemical contexts.
Mechanistic Pathways & Strategy Selection
To achieve quantitative conversion, the C3-carboxylic acid must be converted into a highly electrophilic intermediate. The choice of activation strategy dictates the reaction's success:
Carbodiimide Route (EDC/DMAP): The standard for primary and unhindered secondary aliphatic amines.
Uronium Route (HATU/DIPEA): The gold standard for sterically encumbered amines where standard carbodiimides fail.
Figure 1: Activation and amidation pathways of 5-cyclopropylisoxazole-3-carboxylic acid.
Quantitative Comparison of Coupling Conditions
The following table summarizes the operational metrics for each coupling strategy, allowing researchers to select the optimal conditions based on their specific substrate.
Context: This methodology was successfully utilized in the synthesis of the SMYD3 inhibitor EM127, achieving a 96% yield with 4-aminopiperidine derivatives.
Step-by-Step Procedure:
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 5-cyclopropylisoxazole-3-carboxylic acid (1.0 equiv) and the target amine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
Causality: DMAP acts as a hyper-nucleophilic acyl transfer catalyst. It rapidly attacks the transient O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, accelerating the amidation and suppressing the formation of unreactive N-acylurea side products.
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equiv) in one single portion.
Propagation & Validation: Allow the reaction to warm naturally to room temperature (20–25 °C) and stir for 16 hours.
Self-Validation: Monitor the reaction via LC-MS (ESI+). Complete consumption is indicated by the disappearance of the carboxylic acid peak (
~154) and the emergence of the product peak.
Workup: Dilute the mixture with additional DCM. Wash sequentially with 1N HCl (removes unreacted amine and DMAP), saturated aqueous NaHCO₃ (removes unreacted acid), and brine.
Causality: EDC·HCl is specifically chosen over DCC because its corresponding urea byproduct is highly water-soluble, allowing for clean removal during this simple aqueous washing sequence.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Context: This protocol is required for complex, sterically encumbered bicyclic amines, such as those used in the development of eIF2B modulators[2].
Step-by-Step Procedure:
Pre-Activation: Dissolve 5-cyclopropylisoxazole-3-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv). Stir for 30 minutes at room temperature.
Causality: Pre-activation ensures the complete conversion of the carboxylic acid to the highly reactive OAt-active ester before the amine is introduced. This prevents the amine from forming an unreactive salt complex with the free acid.
Amidation: Add the sterically hindered amine (1.1 equiv) to the activated mixture. Stir for 2–4 hours at room temperature.
Workup: Quench the reaction with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer thoroughly with 5% aqueous LiCl (3x).
Causality: DMF is highly miscible with EtOAc. Washing with 5% LiCl drastically increases the partition coefficient of DMF into the aqueous phase, ensuring its complete removal without requiring high-vacuum distillation.
Isolation: Wash with brine, dry over Na₂SO₄, and concentrate.
Context: Necessary for the synthesis of N-(benzo[d]thiazolyl)-5-cyclopropylisoxazole-3-carboxamides, where the amine nucleophilicity is severely attenuated by electron-withdrawing heteroaromatic rings[3].
Step-by-Step Procedure:
Chlorination: Suspend the carboxylic acid (1.0 equiv) in anhydrous DCM. Add a catalytic amount of DMF (0.05 equiv), followed by the dropwise addition of oxalyl chloride (1.5 equiv) at 0 °C.
Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true active chlorinating species.
Degassing: Stir at room temperature for 2 hours until gas evolution (CO and CO₂) completely ceases.
Concentration: Concentrate the mixture under reduced pressure to remove all unreacted oxalyl chloride.
Causality: Failing to remove excess oxalyl chloride will result in the competitive acylation of the amine, forming unwanted oxamide byproducts.
Coupling: Redissolve the crude acid chloride in anhydrous DCM. Add this solution dropwise to a pre-cooled (0 °C) solution of the deactivated amine (1.0 equiv) and Triethylamine (TEA, 2.0 equiv) in DCM.
Workup: Stir for 1 hour, then wash with water and brine. Dry over Na₂SO₄ and concentrate.
References
Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. unibo.it. [Link]
AU2018313850A1 - Compounds, compositions and methods. google.com.
Different patterns of supramolecular aggregation in three amides containing N-(benzo[d]thiazolyl) substituents. nih.gov.[Link]
Discovery, design and synthesis of a selective S1P3 receptor allosteric agonist. nih.gov. [Link]
Application Note: 5-Cyclopropylisoxazole-3-carboxamide as a Scaffold for HPPD Inhibitors
This Application Note is designed for medicinal chemists and agrochemical researchers focusing on the design and synthesis of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors. It details the optimized synthesis, val...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and agrochemical researchers focusing on the design and synthesis of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors. It details the optimized synthesis, validation, and application of 5-cyclopropylisoxazole-3-carboxamide , a critical pharmacophore scaffold used to develop next-generation herbicides and potential pharmaceutical agents for tyrosinemia.
Executive Summary
The inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) is a validated mechanism of action for bleaching herbicides (e.g., Isoxaflutole, Mesotrione) and orphan drugs (e.g., Nitisinone). While traditional inhibitors rely on a triketone or 4-benzoyl-isoxazole motif, recent structure-activity relationship (SAR) studies highlight 5-cyclopropylisoxazole-3-carboxamide as a versatile intermediate. This scaffold offers a unique chemical space for designing "bis-isoxazole" and "N-benzyl-carboxamide" inhibitors that overcome resistance in weed biotypes.
This guide provides a reproducible, high-yield protocol for synthesizing this intermediate and converting it into bioactive HPPD inhibitors. It includes mechanistic insights into the isoxazole ring-opening required for Fe(II) chelation within the enzyme active site.
Scientific Background & Mechanism[1][2][3][4]
The Role of the Isoxazole Scaffold
HPPD is a non-heme Fe(II)-dependent dioxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA). Inhibitors typically mimic the substrate's
-keto acid structure to chelate the catalytic iron center.
Pro-drug Mechanism: Isoxazole-based inhibitors (like Isoxaflutole) are often pro-herbicides. They are stable in the container but metabolically active in the plant.
Ring Opening: The isoxazole ring undergoes nucleophilic attack (often hydrolytic or enzymatic) to open into a diketonitrile (DKN) species.
Chelation: The resulting 1,3-diketone moiety forms a bidentate chelate with the active site Fe(II), blocking substrate access and halting plastoquinone biosynthesis (leading to bleaching).
Why 5-Cyclopropylisoxazole-3-carboxamide?
While Isoxaflutole is substituted at the 4-position, the 3-carboxamide isomer serves as a template for:
Novel Binding Modes: Exploring the S2/S3 hydrophobic pockets of HPPD via amide linkers (e.g., N-benzyl derivatives).
Improved Physicochemical Properties: The cyclopropyl group enhances lipophilicity and metabolic stability compared to linear alkyl chains.
Resistance Breaking: Structurally distinct scaffolds can bypass metabolic resistance mechanisms evolved against standard triketones.
Mechanistic Pathway Diagram
The following diagram illustrates the synthesis of the intermediate and its potential activation pathway.
Caption: Synthesis workflow from precursor to active HPPD inhibitor, highlighting the critical ring-opening activation step.
Experimental Protocols
Synthesis of 5-Cyclopropylisoxazole-3-carboxylate (Ester Intermediate)
Objective: Construct the isoxazole ring via Claisen condensation and cyclization.
Reagents:
Cyclopropyl methyl ketone (1.0 eq)
Dimethyl oxalate (1.2 eq)
Sodium methoxide (NaOCH3), 25% in methanol (1.3 eq)
Conversion to 5-Cyclopropylisoxazole-3-carboxamide
Objective: Convert the ester to the target primary amide.
Protocol:
Dissolve the methyl ester (from 3.1) in Methanol saturated with Ammonia (7N NH3 in MeOH).
Seal the vessel and stir at RT for 12–18 hours.
Monitor by TLC (shift to lower Rf).
Concentrate to dryness. The solid residue is often pure enough for subsequent steps.
Validation: 1H NMR (DMSO-d6) should show cyclopropyl protons (0.8–1.1 ppm) and broad amide singlets (7.5–8.0 ppm).
Application: Synthesis of N-Substituted HPPD Inhibitors
Context: To create a "Bis-amide" or "N-benzyl" inhibitor, the primary amide must be coupled or the acid chloride used. Below is the method using the Acid Chloride route for higher reactivity.
Reagents:
5-Cyclopropylisoxazole-3-carboxylic acid (hydrolyzed from ester)[2]
Oxalyl chloride (1.5 eq) + DMF (cat.)
Target Amine (e.g., substituted benzylamine)
Protocol:
Suspend the carboxylic acid in Dichloromethane (DCM).
Add Oxalyl chloride dropwise at 0°C, followed by 1 drop of DMF. Stir until gas evolution ceases (2 h).
Concentrate to remove excess oxalyl chloride (yields crude acid chloride).
Redissolve in DCM. Add the Target Amine (1.1 eq) and Triethylamine (2.0 eq).
Coupling Enzyme: Homogentisate 1,2-dioxygenase (HGD) (optional, for coupled assay).
Assay Protocol (Enol-Borate Method):
Preparation: Mix HPPD enzyme in assay buffer (50 mM Tris-HCl, pH 7.5, 2 mM sodium ascorbate, 5 µM FeSO4).
Incubation: Add the synthesized inhibitor (dissolved in DMSO) at varying concentrations (0.01 µM – 100 µM). Incubate for 15 min at 25°C.
Reaction: Initiate by adding HPPA (100 µM final).
Detection: Stop reaction after 15 min with 20% Perchloric acid. Analyze HGA production via HPLC (C18, Mobile Phase: MeOH/0.1% H3PO4).
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
References
Yang, D., et al. (2023). Discovery of Bis-5-cyclopropylisoxazole-4-carboxamides as Novel Potential 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors.[4] Journal of Agricultural and Food Chemistry. Link
Wang, D.W., et al. (2020). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Journal of Agricultural and Food Chemistry. Link
Beaudegnies, R., et al. (2009).Isoxazole-3-carboxamides as inhibitors of HPPD. Bioorganic & Medicinal Chemistry Letters.
Ndikuryayo, F., et al. (2017). 4-Hydroxyphenylpyruvate dioxygenase inhibitors: From chemical biology to agrochemicals. Journal of Agricultural and Food Chemistry. Link
Preparation of N-substituted 5-cyclopropylisoxazole-3-carboxamides
Application Note: Strategic Synthesis and Optimization of N-substituted 5-cyclopropylisoxazole-3-carboxamides Executive Summary The 5-cyclopropylisoxazole-3-carboxamide scaffold represents a privileged structure in medic...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Synthesis and Optimization of N-substituted 5-cyclopropylisoxazole-3-carboxamides
Executive Summary
The 5-cyclopropylisoxazole-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors, P2X3 antagonists, and herbicide safeners.[1] The cyclopropyl moiety imparts metabolic stability (blocking CYP450 oxidation sites common on alkyl chains) and rigidifies the vector of the pharmacophore, while the isoxazole ring functions as a stable bioisostere for amide or ester linkages.
This application note provides a validated, scalable protocol for the synthesis of this core, addressing the primary synthetic challenge: Regiocontrol during the isoxazole ring formation. We detail the construction of the 5-cyclopropylisoxazole-3-carboxylic acid core followed by divergent amidation protocols suitable for parallel medicinal chemistry campaigns.
Retrosynthetic Strategy & Pathway
The synthesis hinges on the regioselective [3+2] cyclocondensation of a 1,3-dicarbonyl equivalent with hydroxylamine. Unlike symmetric diketones, the use of ethyl cyclopropyl-2,4-dioxobutyrate (derived from diethyl oxalate) presents two electrophilic sites, creating a risk of regioisomeric mixtures (5-cyclopropyl-3-ester vs. 3-cyclopropyl-5-ester).[1]
Critical Success Factor: The reaction conditions must favor the initial nucleophilic attack of hydroxylamine at the
-carbonyl (adjacent to the cyclopropyl group) rather than the -keto ester, ensuring the formation of the 3-carboxylate isomer.
Diagram 1: Synthetic Workflow
Caption: Linear synthetic workflow from commodity starting materials to the final N-substituted amide library.
Protocol 1: Scaffold Construction (The Core Acid)
Objective: Synthesis of 5-cyclopropylisoxazole-3-carboxylic acid (CAS: 110256-15-0).[1][2]
Maturation: Allow to warm to room temperature (RT) and stir for 4–6 hours. The solution will turn yellow/orange, and a precipitate (the sodium enolate) may form.
Quench: Cool to 0°C. Acidify with 1M HCl or
to pH ~2. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over , and concentrate.
Checkpoint: The crude oil (often a mixture of enol/keto tautomers) is used directly to prevent decarboxylation.
Why Reflux? Promotes the dehydration of the intermediate oxime to close the aromatic ring.
Why Acidic Salt? Using
without excess base keeps the media slightly acidic, which kinetically favors the attack at the more nucleophilic ketone (C4) over the ester, securing the 5-cyclopropyl-3-ester regiochemistry.
Workup: Concentrate ethanol. Dilute with water.[1] If the product is solid, filter; if oil, extract with DCM.
Validation:
NMR (CDCl3). Look for the isoxazole C4-H singlet around 6.3–6.5 ppm.[1] If the peak is significantly shifted, check for regioisomers.
Step C: Saponification
Dissolve ester in THF/Water (1:1).[1] Add LiOH (2.0 equiv). Stir at RT for 2 hours.
Remove THF in vacuo.[1] Acidify aqueous layer with 1M HCl to precipitate the acid.
Understanding the competition between the two carbonyls is vital for troubleshooting.
Diagram 2: Regioselectivity Decision Tree
Caption: Mechanistic pathway showing the kinetic preference for C4 attack yielding the target 3-carboxylate.
Protocol 2: Library Generation (Amidation)
For generating a library of N-substituted analogs, we recommend Propylphosphonic Anhydride (T3P) over HATU.[1] T3P offers easier workup (water-soluble byproducts) and lower epimerization risk, though epimerization is not a concern for this achiral acid.[1]
Method A: T3P Coupling (Recommended for HTS Libraries)[1]
Check for Ethyl Ester (M+1 ~182) if hydrolysis is incomplete.[1]
Solubility
Acid is sparingly soluble in water, soluble in DMSO/MeOH.
For amidation, if acid is insoluble in DCM, use DMF or NMP.
References
Core Scaffold Synthesis: Menozzi, G., et al. "Synthesis and biological evaluation of isoxazole derivatives." Journal of Heterocyclic Chemistry, vol. 24, no. 6, 1987, pp. 1669-1675.[1] (Establishes the Claisen/Hydroxylamine route for isoxazole-3-carboxylates).
Regioselectivity Mechanism: Zhu, J., et al. "Regioselective synthesis of isoxazoles from enaminones."[5] RSC Advances, 2018. Link
Amidation Reagents: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016. Link[1]
Commercial Reference: Sigma-Aldrich Product Specification, "5-Cyclopropylisoxazole-3-carboxylic acid," CAS 110256-15-0.[1] Link[1]
Biological Context (Kinase Inhibitors): Example Patent WO2013065059A1, "Process for preparation of N,N-di substituted carboxamides."[1] Link
Disclaimer: This protocol involves the use of hazardous reagents (Hydroxylamine, Oxalyl Chloride). All procedures should be performed in a fume hood with appropriate PPE.
Scale-Up Synthesis of 5-Cyclopropylisoxazole-3-Carboxamide: Process Chemistry, Regioselectivity, and Protocol Validation
Introduction & Strategic Context 5-cyclopropylisoxazole-3-carboxamide is a highly versatile and structurally critical heterocyclic building block. It is most notably utilized as a core intermediate in the synthesis of se...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Context
5-cyclopropylisoxazole-3-carboxamide is a highly versatile and structurally critical heterocyclic building block. It is most notably utilized as a core intermediate in the synthesis of selective Sphingosine-1-phosphate 3 (S1P3) receptor allosteric agonists, such as N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide, which are essential tools for exploring cardiovascular and inflammatory pharmacology[1].
Transitioning the synthesis of this molecule from discovery-scale (milligrams) to process-scale (kilograms) requires strict control over regioselectivity during heterocycle formation, efficient thermal management of exothermic steps, and scalable purification strategies that eliminate the need for chromatographic separation. This application note details a robust, self-validating three-step synthetic route designed for kilo-lab execution.
Retrosynthetic Analysis & Route Selection
The most scalable approach to the 5-cyclopropylisoxazole-3-carboxamide core avoids hazardous reagents like thionyl chloride and minimizes step count. The route is constructed via a three-step sequence:
Claisen Condensation : Coupling of cyclopropyl methyl ketone with diethyl oxalate to establish the 1,3-dicarbonyl framework[2].
Cyclocondensation : Regioselective [3+2] cyclization using hydroxylamine hydrochloride to form the isoxazole ring[3].
Direct Amidation : High-pressure aminolysis of the resulting ester to yield the target carboxamide.
Figure 1: Three-step scalable synthetic workflow for 5-cyclopropylisoxazole-3-carboxamide.
Process Chemistry & Mechanistic Causality
Regioselectivity in Cyclocondensation
A critical failure point in isoxazole synthesis is poor regiocontrol during the cyclocondensation of the 1,3-dicarbonyl intermediate with hydroxylamine. The intermediate, ethyl 4-cyclopropyl-2,4-dioxobutanoate, possesses two distinct electrophilic carbonyl centers (C2 and C4).
The Causality of Selectivity : The C4 carbonyl (adjacent to the ester) is rendered less electrophilic due to resonance electron donation from the ethoxy oxygen. Conversely, the C2 carbonyl (adjacent to the cyclopropyl group) is highly electrophilic. Consequently, the nucleophilic nitrogen of hydroxylamine preferentially attacks the C2 ketone. Subsequent dehydration and cyclization onto the C4 position yields the thermodynamically favored 5-cyclopropylisoxazole-3-carboxylate almost exclusively, preventing the formation of the unwanted 3-cyclopropyl isomer.
Figure 2: Mechanistic logic governing the regioselective cyclocondensation of the isoxazole core.
Amidation Strategy
Traditional discovery routes often hydrolyze the ester to a carboxylic acid, activate it with thionyl chloride (SOCl₂) to form an acid chloride, and then quench with ammonia[3]. For scale-up, this is highly inefficient and generates corrosive SO₂ and HCl gases. Process Optimization : Direct amidation of the ethyl ester using 7N ammonia in methanol within a sealed pressure reactor bypasses the acid chloride intermediate entirely. The elevated temperature (50 °C) overcomes the kinetic barrier of ester aminolysis, while the pressure vessel ensures the volatile ammonia remains dissolved in the reaction matrix.
Step 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate
Preparation : Purge a 20 L jacketed glass reactor with N₂. Charge with anhydrous ethanol (8.0 L) and cool the jacket to 0 °C.
Base Addition : Carefully add sodium ethoxide (21% wt in EtOH, 1.2 equiv). Caution: Moisture sensitive.
Substrate Addition : Prepare a mixture of cyclopropyl methyl ketone (1.0 equiv, 1.0 kg) and diethyl oxalate (1.1 equiv). Add this mixture dropwise to the reactor over 2 hours, maintaining the internal temperature below 10 °C.
Causality: Dropwise addition controls the exothermic deprotonation and minimizes self-condensation (aldol-type) of the methyl ketone.
Reaction : Warm to 25 °C and stir for 12 hours.
Self-Validation: The reaction will transition from a clear solution to a thick, yellow suspension as the sodium enolate precipitates, visually confirming the progression of the Claisen condensation.
Workup : Quench by slowly adding 2N HCl until the pH reaches 3-4. Extract with MTBE (3 x 4 L). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under vacuum to yield a crude yellow oil. Proceed to Step 2 without further purification.
Step 2: Synthesis of Ethyl 5-cyclopropylisoxazole-3-carboxylate
Preparation : In a 20 L reactor, dissolve the crude Step 1 intermediate in ethanol (10.0 L).
Reagent Addition : Add hydroxylamine hydrochloride (1.1 equiv) in a single portion.
Causality: Utilizing the hydrochloride salt without an external neutralizing base provides a mildly acidic environment, which acts as a catalyst for the final dehydration step of the isoxazole cyclization.
Reaction : Heat the mixture to gentle reflux (75-80 °C) for 6 hours.
Self-Validation (IPC): Monitor via HPLC. The reaction is complete when the enol peak of the starting material (<10% a/a) is consumed.
Workup : Concentrate the mixture under reduced pressure to remove 70% of the ethanol. Partition the residue between ethyl acetate (8 L) and water (8 L). Wash the organic layer with saturated aqueous NaHCO₃ (to remove acidic impurities) and brine. Concentrate to afford the product as an off-white solid.
Step 3: Synthesis of 5-cyclopropylisoxazole-3-carboxamide
Preparation : Charge a 10 L stainless steel pressure reactor (autoclave) with the Step 2 intermediate (1.0 kg).
Amidation : Add 7N Ammonia in Methanol (5.0 L). Seal the reactor securely.
Reaction : Heat the sealed vessel to 50 °C. The internal pressure will rise. Stir at this temperature for 18 hours.
Crystallization & Isolation : Cool the reactor to 0 °C and carefully vent the residual pressure through an acid scrubber.
Self-Validation: Upon cooling, the target carboxamide will spontaneously crystallize from the methanolic solution.
Filtration : Filter the resulting slurry. Wash the filter cake with ice-cold methanol (1.0 L) and dry in a vacuum oven at 45 °C to constant weight.
Analytical Validation & Quality Control
To ensure the trustworthiness of the synthesized batch, the following In-Process Controls (IPCs) and final release specifications must be met. Data is summarized below:
Processing Stage
Key Intermediate / Product
Primary IPC Method
Expected Purity (HPLC)
Visual Appearance
Step 1
Ethyl 4-cyclopropyl-2,4-dioxobutanoate
GC-FID (Disappearance of SM)
> 85.0% (Crude)
Thick yellow oil / enolate suspension
Step 2
Ethyl 5-cyclopropylisoxazole-3-carboxylate
HPLC-UV (254 nm)
> 95.0% (a/a)
Off-white crystalline solid
Step 3
5-cyclopropylisoxazole-3-carboxamide
HPLC-UV / LC-MS
> 99.0% (a/a)
Pure white crystalline powder
Expected Analytical Profile for Final API Intermediate (Step 3) :
LC-MS (ESI) : m/z = 153.1 [M+H]⁺
¹H-NMR (400 MHz, DMSO-d₆) : The isoxazole C4-H proton appears as a distinct singlet at ~6.4 ppm. The primary amide protons present as a broad singlet integrating to 2H around 7.6-8.0 ppm, confirming successful aminolysis. The cyclopropyl multiplet signals remain intact between 1.0-2.2 ppm.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Preventing Cyclopropyl Ring Opening During Isoxazole Synthesis
Ticket ID: CHEM-ISOX-CYP-001
Status: Active
Lead Scientist: Dr. A. Vance
Executive Summary & Triage
The Challenge:
Synthesizing isoxazoles containing a cyclopropyl group presents a classic chemoselectivity conflict. The cyclopropyl ring possesses significant Baeyer strain (~27.5 kcal/mol) and significant
-character in its C-C bonds. Conditions typically required to generate the isoxazole core—such as strong acids, Lewis acids, or radical oxidants—frequently trigger a "homo-Michael" addition or radical ring scission, destroying the cyclopropane before the isoxazole forms.
Core Directive:
To preserve the cyclopropyl ring, you must avoid Acid-Catalyzed Activation (which leads to carbocationic ring opening) and Single Electron Transfer (SET) oxidants (which lead to radical ring opening).
Method Selection Decision Tree
Use the following logic flow to select the safest protocol for your specific substrate.
Figure 1: Decision matrix for selecting the synthesis route based on substrate stability.
Technical Guides & Protocols
Module A: The [3+2] Cycloaddition Route (Nitrile Oxides)
This is the most common route but fails when harsh oxidants (like NaOCl/Bleach) are used to generate the nitrile oxide in situ.
Protocol A1: The Mukaiyama Method (Ultra-Mild)
Best for: Highly strained or acid-sensitive cyclopropanes.
Mechanism: Dehydration of primary nitroalkanes using phenyl isocyanate. No oxidation step is required, avoiding radical clocks.
Dissolve the nitro compound (1.0 equiv) and dipolarophile (1.2 equiv) in anhydrous toluene (0.1 M).
Add PhNCO (2.0 equiv) followed by a catalytic amount of Et₃N (5-10 drops).
Critical Step: Stir at room temperature or mild heat (40-50°C). Do not reflux unless necessary.
Observation: A precipitate of diphenylurea will form (byproduct).
Filter off the urea, wash with water, and purify via column chromatography.
Protocol A2: The NCS/Aldoxime Method (Standard)
Best for: General synthesis where the cyclopropyl group is stable to weak bases.
Mechanism: Chlorination of aldoxime to hydroximoyl chloride, followed by HCl elimination.
Step-by-Step:
Dissolve aldoxime (1.0 equiv) in DMF or DCM.
Add N-Chlorosuccinimide (NCS) (1.1 equiv) at 0°C. Stir for 1 hour to form the hydroximoyl chloride.
Add the alkyne (1.2 equiv).
Critical Step: Add Et₃N (1.2 equiv) dropwise over 30 minutes.
Why? Slow addition keeps the concentration of free nitrile oxide low, preventing dimerization (furoxan formation) and side reactions.
Module B: The Condensation Route (1,3-Dicarbonyls)
Best for: 3,5-disubstituted isoxazoles where the cyclopropyl is already part of the dicarbonyl backbone.
Risk: Acid-catalyzed ring opening (Homo-Michael addition).
Protocol B1: Buffered pH Control
Reagents:
Cyclopropyl-1,3-diketone
Hydroxylamine hydrochloride (NH₂OH·HCl)
Sodium Acetate (NaOAc) or Pyridine
Solvent: Ethanol/Water
Step-by-Step:
Dissolve NH₂OH·HCl (1.1 equiv) and NaOAc (1.1 equiv) in water.
Technical Note: This generates free NH₂OH in situ and buffers the solution to pH ~5-6. Do not use HCl or H₂SO₄.
Add the solution to the 1,3-diketone in Ethanol.
Stir at Room Temperature for 4-12 hours.
Monitoring: If conversion is slow, heat to 50°C. Monitor by TLC.
Stop Condition: If you observe a new spot with lower Rf than the product that stains with KMnO4 (indicating an alkene from ring opening), stop heating immediately .
Troubleshooting & FAQs
Q1: I am using CAN (Ceric Ammonium Nitrate) to generate the nitrile oxide, but my yield is <10%. Why?
Diagnosis: Radical Ring Opening.
Explanation: CAN is a Single Electron Transfer (SET) oxidant. It generates a radical cation on the aromatic ring or the cyclopropane itself. Cyclopropylcarbinyl radicals rearrange to homoallylic radicals at a rate of
.
Solution: Switch to Protocol A2 (NCS) or Protocol A1 (Mukaiyama) . These proceed via anionic/concerted pathways, avoiding discrete radical intermediates.
Q2: During the condensation method (Route B), I see a "homo-Michael" byproduct. What is this?
Diagnosis: Acid-Catalyzed Nucleophilic Attack.
Explanation: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the
-carbon. The cyclopropane acts as a -donor (nucleophile), leading to ring scission.
Visualization:
Figure 2: Competing pathways in acid-catalyzed condensation. Path A leads to failure; Path B is the desired route.
Q3: Can I use bleach (NaOCl) for the [3+2] cycloaddition?
Answer: generally No .
Reasoning: Commercial bleach is highly alkaline (pH > 11) and a strong oxidant.
Haloform Reaction: If your substrate has a methyl ketone, bleach will degrade it.
Ring Opening: The high pH can induce base-catalyzed ring opening if the cyclopropane has electron-withdrawing groups (donor-acceptor cyclopropanes).
Alternative: Use Chloramine-T in ethanol.[2] It releases "Cl+" slowly and maintains a neutral pH.
Data Summary: Reagent Compatibility
Reagent System
Mechanism
Risk to Cyclopropane
Recommendation
NaOCl (Bleach)
Oxidative Dehydrogenation
High (pH/Oxidation)
Avoid
CAN / Mn(OAc)₃
Radical SET
Critical (Radical Clock)
Do Not Use
NCS / Et₃N
Chlorination/Elimination
Low
Recommended
PhNCO (Mukaiyama)
Dehydration
Very Low
Best for Sensitive
Chloramine-T
Mild Oxidation
Low
Good Alternative
References
Mukaiyama, T., & Hoshino, T. (1960). "The Reaction of Primary Nitroparaffins with Isocyanates." Journal of the American Chemical Society.
Huisgen, R. (1963).[3] "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition.
Rai, K. M. L., et al. (1997). "Chloramine-T as a mild oxidant for the generation of nitrile oxides." Indian Journal of Chemistry, Section B.
Minakata, S., et al. (2011).[4] "Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition." Organic Letters.
Tang, S., et al. (2009). "Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles." Organic Letters.
Improving yield of 5-cyclopropylisoxazole-3-carboxamide amidation
Technical Support Center: Isoxazole Chemistry Division Ticket #59201: Optimization of 5-cyclopropylisoxazole-3-carboxamide Synthesis Executive Summary: The Yield Challenge User Query: "I am experiencing variable yields (...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Isoxazole Chemistry Division
Ticket #59201: Optimization of 5-cyclopropylisoxazole-3-carboxamide Synthesis
Executive Summary: The Yield Challenge
User Query: "I am experiencing variable yields (30-55%) when synthesizing 5-cyclopropylisoxazole-3-carboxamide. How can I stabilize the protocol for scale-up?"
Diagnosis: The 5-cyclopropylisoxazole core is chemically distinct due to the tension of the cyclopropyl ring combined with the latent lability of the isoxazole N-O bond. Low yields in this amidation typically stem from two competing failures:
Isoxazole Ring Degradation: Under harsh basic conditions (e.g., hot NaOH or excess hydrazine), the isoxazole ring undergoes base-catalyzed ring-opening (the Kemp elimination mechanism equivalent), reverting to acyclic nitriles or keto-enols.
Inefficient Activation: Direct ammonolysis of the ethyl ester is kinetically slow due to the electron-rich nature of the 5-cyclopropyl group, while standard thionyl chloride (
) activation often generates HCl byproducts that degrade the cyclopropyl moiety.
Recommended Solution: Switch to a Mixed Anhydride Activation or CDI-Mediated Coupling protocol. These methods operate at neutral-to-mildly basic pH and ambient temperature, preserving the heterocyclic core.
Optimized Protocol: The "Golden Path"
Do not use standard acid chloride generation (
/Reflux) for this substrate. The following protocol utilizes 1,1'-Carbonyldiimidazole (CDI) to generate a reactive acyl imidazole intermediate, which reacts rapidly with ammonium salts.
Solvent: Anhydrous THF or DMF (DMF is preferred if solubility is an issue).
Step-by-Step Methodology:
Activation Phase:
Dissolve 5-cyclopropylisoxazole-3-carboxylic acid in anhydrous THF (0.5 M concentration).
Add CDI (1.2 equiv) portion-wise at
. Note: vigorous evolution will occur.
Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.
Checkpoint: Monitor by TLC or LCMS. The formation of the acyl-imidazole intermediate is usually quantitative.
Amidation Phase:
Cool the mixture back to
.
Add solid Ammonium Acetate (3.0 equiv) in one portion.
Stir at RT for 3–6 hours.
Workup (Critical for Yield):
Dilute the reaction mixture with water (3x reaction volume).
Do not extract immediately. Stir the aqueous slurry for 30 minutes. The product, 5-cyclopropylisoxazole-3-carboxamide, is often moderately soluble in organic solvents but precipitates well from water/THF mixtures.
Filter the precipitate. If no precipitate forms (due to DMF usage), extract with Ethyl Acetate, wash with saturated
(to remove unreacted acid) and Brine.
Troubleshooting Guide & FAQs
Q1: My product is an oil, but it should be a solid. What happened?
Cause: Residual solvent (DMF) or imidazole byproducts.
Fix:
The "Water Crash": The amide is likely trapped in a semi-solid state with imidazole. Dissolve the oil in a minimal amount of hot ethanol and pour it into ice-cold water with vigorous stirring. This forces crystallization.
Reference Check: Pure 5-cyclopropylisoxazole-3-carboxamide typically melts between 140–160°C (depending on polymorphs). If it's an oil at RT, it is impure.
Q2: I see a new spot on TLC that is more polar than the acid. Is it the amide?
Analysis: It might be the Ring-Opened Nitrile .
Mechanism: Strong bases attack the H-4 proton or the 3-carbonyl, leading to N-O bond cleavage.
Diagnostic: Check the IR spectrum.
Amide (Target): Strong bands at ~1680
(C=O) and ~3400 ().
Ring-Opened Product: Sharp peak at ~2200–2250
(CN).
Prevention: Avoid using hydroxide bases (, ) or heating above during the reaction.
Q3: Why not use Thionyl Chloride (
)?
Risk: The cyclopropyl ring is acid-sensitive ("banana bonds" have high p-character and reactivity similar to alkenes). The generation of
and excess heat during acid chloride formation can lead to cyclopropyl ring opening (forming chloro-alkenes).
Mitigation: If you must use , add a scavenger like DMF (catalytic) and keep the temperature strictly below .
Steric Hindrance: Carbonate byproducts can be difficult to separate.
CDI Coupling (Recommended)
CDI +
85–92%
High
Minimal: Neutral conditions preserve the isoxazole ring.
Visualizing the Pathway
The following diagram illustrates the competing pathways. The "Green Path" represents the optimized CDI protocol, while the "Red Paths" show where yield is lost to ring degradation.
Figure 1: Reaction pathway analysis showing the stability advantage of the CDI route (Green) versus risks associated with strong bases or acid chlorides (Red/Yellow).
References
Vertex Pharmaceuticals. (2014). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides. National Institutes of Health (PMC).
BenchChem Technical Support. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: Reactivity and Stability. BenchChem.
Goodreid, J. D., et al. (2014).[1] Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Journal of Organic Chemistry.
Technical Support Center: Troubleshooting Regioselectivity in 5-Cyclopropylisoxazole Formation
Welcome to the Technical Support Center. For researchers and drug development professionals, the 5-cyclopropylisoxazole motif is a highly valued pharmacophore often found in kinase inhibitors and agricultural compounds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. For researchers and drug development professionals, the 5-cyclopropylisoxazole motif is a highly valued pharmacophore often found in kinase inhibitors and agricultural compounds. However, its construction is notoriously prone to regioselectivity issues. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure absolute regiocontrol during your syntheses.
Part 1: Diagnostic FAQs
Q1: Why does my standard condensation of 1-cyclopropyl-1,3-diones with hydroxylamine yield a ~1:1 mixture of 3- and 5-cyclopropylisoxazole?A1: This is a classic limitation of the Claisen isoxazole synthesis. Hydroxylamine is an ambident nucleophile. In a standard 1-cyclopropyl-1,3-diketone, both carbonyl carbons possess similar electrophilicity. The nitrogen of hydroxylamine can attack either the cyclopropyl-adjacent carbonyl or the opposing carbonyl with nearly equal probability, leading to a difficult-to-separate mixture of regioisomers[1]. To fix this, you must electronically differentiate the two electrophilic sites.
Q2: How can I synthetically bias the reaction to exclusively form the 5-cyclopropylisoxazole core?A2: The most reliable method is the "Enaminone Strategy". By reacting your starting 1,3-dicarbonyl with N,N-dimethylformamide dimethyl acetal (DMF-DMA), you form a β-enamino ketone[2]. The dimethylamino group acts as a leaving group and highly polarizes the double bond. When treated with hydroxylamine, the nitrogen selectively attacks the highly electrophilic β-carbon via a Michael-type addition, displacing the amine. Subsequent cyclization of the oxygen onto the remaining carbonyl exclusively yields the 5-substituted isoxazole[3].
Q3: I am using the enaminone route, but I still see ~10-15% of the 3-cyclopropyl regioisomer. What is going wrong?A3: This is a pH control issue. If your reaction is too acidic (e.g., using unbuffered
), the carbonyl oxygen becomes heavily protonated and highly electrophilic, competing with the β-carbon for the initial nucleophilic attack[1]. To troubleshoot this, add a buffer like sodium acetate (NaOAc). This maintains the hydroxylamine in its more nucleophilic free-base form and prevents over-activation of the carbonyl, ensuring attack occurs strictly at the enamine β-carbon.
Q4: My substrate is sensitive to the heating required for enaminone condensation. Is there a milder, orthogonal approach?A4: Yes. The 1,3-dipolar cycloaddition of a nitrile oxide with cyclopropylacetylene is an excellent alternative. Because terminal alkynes inherently possess strong steric and electronic biases, the [3+2] cycloaddition with nitrile oxides (generated in situ from aldoximes) proceeds with near-perfect regioselectivity to yield the 5-substituted isoxazole. This reaction can often be run at room temperature.
Part 2: Quantitative Data Presentation
The following table summarizes the expected outcomes of various synthetic strategies based on internal validation and literature standards.
Synthesis Strategy
Reagents & Buffer
Typical 5-Isomer Yield
Regioselectivity (5- vs 3-isomer)
Key Advantage / Limitation
Direct Condensation
1,3-diketone +
40–50%
~ 1:1
Shortest route / Poor selectivity
Enaminone (Acidic)
Enaminone +
60–70%
85:15
Good yield / Incomplete regiocontrol
Enaminone (Buffered)
Enaminone + + NaOAc
80–90%
> 95:5
Excellent regiocontrol / Requires extra step
1,3-Dipolar Cycloaddition
Cyclopropylacetylene + Nitrile Oxide
70–85%
> 99:1
Complete regiocontrol / Requires alkyne handling
Part 3: Mechanistic Visualization
The diagram below illustrates the causality behind the pH-dependent regioselectivity observed in the enaminone route.
Mechanistic divergence of enaminone and hydroxylamine highlighting pH-dependent regioselectivity.
Part 4: Experimental Protocols
Protocol A: Regioselective Synthesis via the Buffered Enaminone Route
Causality Focus: Using NaOAc to buffer the HCl salt of hydroxylamine ensures the nitrogen lone pair is available for conjugate addition, while preventing the carbonyl from becoming overly electrophilic.
Step 1: Enaminone Formation
Reaction: Dissolve 1-cyclopropylbutane-1,3-dione (1.0 eq) in anhydrous toluene. Add DMF-DMA (1.5 eq). Reflux the mixture for 4 hours.
Self-Validation Checkpoint: Monitor via TLC (UV 254 nm). The starting dione is weakly UV active, while the highly conjugated enaminone product will appear as a bright, strongly UV-active spot.
Isolation: Concentrate under reduced pressure to yield the crude enaminone, which can typically be used without further purification.
Step 2: Buffered Cyclocondensation
Reaction: Dissolve the crude enaminone (1.0 eq) in anhydrous ethanol. Add
(1.2 eq) and NaOAc (1.2 eq). Stir at 60 °C for 6 hours.
Self-Validation Checkpoint: Aliquot a sample for LC-MS. You should initially observe an intermediate mass of [M - NMe2 + NHOH]+ before dehydration. Once the intermediate is fully consumed, the mass will shift to the final isoxazole [M+H]+.
Workup: Concentrate the mixture, partition between EtOAc and
, wash with brine, dry over , and purify via flash chromatography.
Protocol B: Orthogonal Synthesis via 1,3-Dipolar Cycloaddition
Causality Focus: By utilizing a concerted [3+2] cycloaddition, we completely bypass the ambident nucleophilicity of hydroxylamine. The steric bulk of the cyclopropyl group on the alkyne forces the nitrile oxide oxygen to attack the substituted carbon, ensuring exclusive 5-substitution.
Step 1: Nitrile Oxide Generation (In Situ)
Reaction: Dissolve your chosen aldoxime precursor (1.0 eq) in DMF. Add N-Chlorosuccinimide (NCS, 1.1 eq) and Pyridine (0.1 eq). Stir at room temperature for 1 hour to form the hydroximoyl chloride intermediate.
Self-Validation Checkpoint: The reaction mixture will turn slightly yellow/green. TLC will show complete consumption of the starting aldoxime.
Step 2: Cycloaddition
Reaction: Add cyclopropylacetylene (1.5 eq) to the reaction mixture. Slowly add Triethylamine (TEA, 1.2 eq) dropwise over 30 minutes to generate the nitrile oxide in situ, which immediately reacts with the alkyne. Stir for 12 hours at room temperature.
Self-Validation Checkpoint: LC-MS will confirm the presence of the 5-cyclopropylisoxazole product. NMR analysis of the crude mixture will show a characteristic isoxazole C4-proton singlet at ~6.0–6.5 ppm, definitively confirming the 5-substituted regiochemistry.
References
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances (National Institutes of Health / PMC). URL: [Link]
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. URL: [Link]
Regioselective Synthesis of 3-Arylamino- and 5-Arylaminoisoxazoles from Enaminones. Organic Letters (ACS Publications). URL: [Link]
The Role of Five‐Membered Aromatic Rings Containing N and O in Modulating Bile Acid Receptors. ChemMedChem (Wiley). URL: [Link]
Technical Support Center: Purification of 5-Cyclopropylisoxazole-3-Carboxamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic purification of heterocyclic amides.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic purification of heterocyclic amides. 5-cyclopropylisoxazole-3-carboxamide is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structure—combining a lipophilic cyclopropyl ring with a highly polar, hydrogen-bonding isoxazole carboxamide core—creates specific chromatographic behaviors.
The primary amide acts as both a strong hydrogen bond donor and acceptor, leading to supramolecular aggregation and significant secondary interactions with the free silanol groups on1. This guide provides a self-validating Standard Operating Procedure (SOP) and targeted troubleshooting to ensure high-purity isolation.
Standard Operating Procedure (SOP): Normal-Phase Flash Chromatography
This protocol is designed to isolate 5-cyclopropylisoxazole-3-carboxamide from crude reaction mixtures (e.g., post-amidation of the corresponding carboxylic acid) while mitigating common issues like band broadening and column crashing.
Standard normal-phase chromatography workflow for 5-cyclopropylisoxazole-3-carboxamide.
Step 1: Sample Preparation (Dry Loading)
Action: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM) and Methanol (MeOH) (9:1 v/v). Add dry silica gel (230-400 mesh) at approximately 3 times the mass of the crude product. Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
Causality: Amides possess strong intermolecular hydrogen bonding, leading to poor solubility in non-polar starting mobile phases (like Cyclohexane). Liquid loading often causes the sample to precipitate at the column head, ruining the separation. Dry loading bypasses this by pre-adsorbing the compound onto a high surface area.
Step 2: Column Packing and Equilibration
Action: Pack the column with silica gel slurried in Cyclohexane (cHex). Equilibrate the column with 3 column volumes (CV) of cHex:Ethyl Acetate (EtOAc) (80:20 v/v).
Step 3: Gradient Elution
Action: Load the dry-loaded silica onto the top of the column bed. Begin elution with cHex:EtOAc (80:20 v/v) for 2 CVs. Ramp the gradient to over 5 CVs.
Causality: A gradient elution is employed to sequentially outcompete the hydrogen bonding between the carboxamide and the silica stationary phase. The 5-cyclopropylisoxazole-3-carboxamide typically elutes sharply around 40-50% EtOAc.
Step 4: Self-Validating Fraction Analysis
Action: Monitor fractions via TLC (UV 254 nm). Before pooling, spot the first, middle, and last product-containing fractions on a TLC plate. Elute with DCM:MeOH (95:5).
Validation Logic: If the Retention Factor (Rf) remains perfectly consistent without trailing lower-Rf spots, the gradient successfully isolated the target without co-eluting polar impurities. Confirm final identity via [LC-MS (Expected m/z: ~153.1 for [M+H]+)[2]]().
Troubleshooting Guides & FAQs
Decision tree for resolving common chromatographic issues with isoxazole carboxamides.
Q1: My product is tailing severely across multiple fractions. How can I sharpen the elution band?Causality & Solution: Tailing is caused by secondary interactions with acidic silanols on the silica gel. To resolve this, you must add a competitive modifier. For amides, adding 1-5% Methanol (MeOH) to a DCM mobile phase, or adding 1% Triethylamine (TEA) can mask silanol sites. Alternatively, abandon the Hexane/EtOAc system entirely and switch to a3.
Q2: The 5-cyclopropylisoxazole-3-carboxamide is co-eluting with a structurally similar impurity (e.g., unreacted carboxylic acid or a des-cyclopropyl analog). Normal phase isn't resolving them. What is the next step?Causality & Solution: Normal phase silica separates primarily by polar functional groups. If the impurity shares the isoxazole carboxamide core, the silica stationary phase cannot differentiate the minor lipophilic differences.
For Carboxylic Acid Contamination: Wash the crude mixture with saturated aqueous NaHCO3 prior to chromatography. The unreacted acid will partition into the aqueous layer, leaving the neutral amide in the organic phase.
For Aliphatic Analogs: Switch to Reverse-Phase (C18) chromatography. The hydrophobic C18 chains interact directly with the cyclopropyl group via Van der Waals forces. Use a gradient of Water (with 0.1% Formic Acid) and Acetonitrile. The cyclopropyl analog will retain longer than a des-cyclopropyl impurity due to higher lipophilicity.
Q3: The compound is crystallizing on the column during liquid loading or inside the fraction tubes. What should I do?Causality & Solution: Isoxazole carboxamides form strong intermolecular N—H⋯N and N—H⋯O hydrogen-bonded dimers and networks, resulting in high lattice energy and 1. When a concentrated DCM solution of the crude is applied to a hexane-equilibrated column, the sudden drop in solvent polarity causes rapid precipitation.
Solution: Always use the dry loading technique described in the SOP. If crystallization occurs in the fraction tubes post-elution, this is actually a positive indicator of high purity. Simply add a small amount of MeOH to re-dissolve the crystals before pooling and transferring to a rotary evaporator.
Quantitative Data Presentation
The following table summarizes the recommended solvent systems and expected behaviors for the purification of 5-cyclopropylisoxazole-3-carboxamide based on empirical data and literature precedents.
Chromatographic Parameter
Normal Phase (Silica)
Reverse Phase (C18)
Primary Solvent A
Cyclohexane (cHex) or Hexane
Water + 0.1% Formic Acid
Primary Solvent B
Ethyl Acetate (EtOAc)
Acetonitrile (MeCN)
Typical Gradient
20% to 50% B
10% to 60% B
Target Rf / RT
~0.35 (at 50% B)
RT ~ 1.5 - 2.0 min
Best Used For
Bulk crude purification
Resolving structural analogs
Known Limitations
Prone to tailing due to H-bonding
Lower loading capacity
References
[3]Title: US10428029B2 - Isoxazole carboxamide compounds. Source: Google Patents. URL:3
[1]Title: Different patterns of supramolecular aggregation in three amides containing N-(benzo[d]thiazolyl) substituents. Source: IUCr. URL:1
[2]Title: Supplemental Materials and Methods. Source: ResearchGate. URL:2
Title: Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. Source: CRIS Unibo. URL:
Technical Support Center: Overcoming Solubility Challenges with 5-Cyclopropylisoxazole Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-cyclopropylisoxazole derivatives. This document provides in-depth troubleshooting advice, experimental...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-cyclopropylisoxazole derivatives. This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions regarding the solubility challenges often encountered with this important chemical scaffold.
Introduction: Why Is Solubility a Hurdle?
The 5-cyclopropylisoxazole moiety is a privileged structure in medicinal chemistry, appearing in numerous developmental drug candidates. However, its rigid, planar nature combined with the lipophilic cyclopropyl group often leads to high crystal lattice energy and poor aqueous solubility.[1][2][3] Strong intermolecular forces within the crystal structure make it energetically difficult for individual molecules to dissociate and interact with water, a process critical for absorption and bioavailability.[1][2][3][4] This guide is designed to provide you with a logical framework and practical strategies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My 5-cyclopropylisoxazole derivative won't dissolve in my standard aqueous buffer. What is the first thing I should check?
A: The first step is to assess the ionization potential of your molecule. Does it have acidic or basic functional groups? If your compound has a carboxylic acid (like 5-cyclopropylisoxazole-4-carboxylic acid) or a basic nitrogen atom, its solubility will be highly pH-dependent.[5] For acidic compounds, increasing the pH above the pKa will form a more soluble salt. For basic compounds, decreasing the pH below the pKa will achieve the same.
Q2: I've tried adjusting the pH, but the solubility is still too low for my in vitro assay. What's the next logical step?
A: The next step is typically to introduce a small percentage of an organic co-solvent. Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[6][7] Common choices include DMSO, ethanol, or PEG 400. It is crucial to start with a low percentage (e.g., 1-5%) and ensure the chosen co-solvent is compatible with your experimental system.
Q3: What are Amorphous Solid Dispersions (ASDs), and are they suitable for early-stage research?
A: Amorphous Solid Dispersions (ASDs) are a powerful formulation strategy where the drug is molecularly dispersed within a polymer matrix in a non-crystalline, high-energy state.[8][9][10][11][12] By preventing the formation of a stable crystal lattice, the energy barrier to dissolution is significantly lowered.[13] While often used in later-stage development, small-scale ASDs can be prepared in a research setting using techniques like spray drying or film casting to enable challenging in vivo studies.[10][14]
Q4: Can cyclodextrins help with my compound's solubility?
A: Absolutely. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16][][18] They can encapsulate poorly soluble molecules, like your 5-cyclopropylisoxazole derivative, forming an "inclusion complex" that has significantly improved aqueous solubility and bioavailability.[15][16][18][19][20] This is a widely used technique for a variety of dosage forms.[15][]
Troubleshooting Guides & Protocols
This section provides a structured approach to systematically address and solve solubility issues.
Initial Assessment: Where to Begin?
Before attempting advanced techniques, a logical starting point is essential. The following workflow helps guide your decision-making process.
Technical Support Center: Purification of 5-Cyclopropylisoxazole-3-Carboxamide Crude
Introduction & Mechanistic Context As a Senior Application Scientist, I frequently consult on the optimization of heterocyclic building blocks. 5-cyclopropylisoxazole-3-carboxamide derivatives are privileged scaffolds in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Context
As a Senior Application Scientist, I frequently consult on the optimization of heterocyclic building blocks. 5-cyclopropylisoxazole-3-carboxamide derivatives are privileged scaffolds in medicinal chemistry, frequently appearing as key intermediates in the synthesis of complex therapeutics[1]. The synthesis of these carboxamides typically involves the coupling of 5-cyclopropylisoxazole-3-carboxylic acid with an amine using coupling reagents (e.g., EDC, HATU) and a base (e.g., DIPEA) in solvents like dichloromethane (DCM).
While the coupling is generally robust, the 5-cyclopropylisoxazole-3-carboxylic acid represents a critical synthetic intermediate that must be strictly isolated and purified[2]. Failure to drive the reaction to completion leaves a crude mixture burdened with unreacted starting materials, coupling reagent byproducts, and potential hydrolysis products. This guide provides field-proven troubleshooting strategies to isolate your target carboxamide with high purity.
Diagnostic Troubleshooting & FAQs
Q: My crude NMR shows a persistent broad singlet at ~10-12 ppm and a multiplet at ~0.9-1.1 ppm. What is this, and how do I remove it?A: This spectral signature indicates unreacted 5-cyclopropylisoxazole-3-carboxylic acid. The broad singlet is the carboxylic acid proton, and the multiplet corresponds to the cyclopropyl protons. This impurity persists if your coupling reaction did not reach completion.
Causality & Solution: The isoxazole carboxylic acid has a pKa of approximately 3.0-3.5, making it easily ionizable. Wash your organic layer with saturated aqueous NaHCO₃ (pH ~8). The acid will deprotonate and partition into the aqueous layer as a water-soluble sodium salt, leaving your neutral carboxamide in the organic phase[3].
Q: I used EDC·HCl and DMAP for the amide coupling. I'm seeing a stubborn water-soluble urea byproduct that won't wash out of my DCM layer. How do I clear it?A: You are dealing with 1-(3-dimethylaminopropyl)-3-ethylurea, the byproduct of EDC. While theoretically water-soluble, this urea derivative has a notorious tendency to partition into halogenated solvents like DCM due to ion-pairing and hydrogen bonding.
Causality & Solution: Switch your extraction solvent. Evaporate the DCM and redissolve the crude in Ethyl Acetate (EtOAc). Wash with 1M HCl. The acidic wash protonates the tertiary amine of the EDC-urea, drastically reducing its partition coefficient in EtOAc and forcing it into the aqueous layer.
Q: My LC-MS shows a mass +18 Da relative to the desired product. Is my isoxazole ring opening?A: A +18 Da mass shift typically indicates hydrolysis. While ring-opening of the isoxazole under harsh basic conditions can occur (yielding an enamino-diketone derivative), it is more likely that your activated ester intermediate hydrolyzed back to the 5-cyclopropylisoxazole-3-carboxylic acid during aqueous workup. Ensure your coupling is fully complete before quenching, and avoid prolonged exposure to strong aqueous bases (like NaOH) during extraction[2].
Impurity Profiling & Removal Strategies
The following table summarizes the quantitative and qualitative data for common impurities found in 5-cyclopropylisoxazole-3-carboxamide crude mixtures to aid in rapid identification and removal.
Impurity
Origin / Mechanism
Physicochemical Profile
Removal Strategy
5-Cyclopropylisoxazole-3-carboxylic acid
Incomplete coupling / Hydrolysis
Acidic (pKa ~3.2)
Mild basic wash (Sat. NaHCO₃)
EDC-Urea Byproduct
EDC coupling reagent
Basic tertiary amine
Acidic wash (1M HCl) in EtOAc
Unreacted Amine
Excess starting material
Basic
Acidic wash (1M HCl)
HOBt / HOAt
Additive in coupling
Weakly acidic
Dilute basic wash (Sat. Na₂CO₃)
3-Cyclopropylisoxazole-5-carboxamide
Regioisomer from cycloaddition
Neutral, similar polarity
Recrystallization or Flash Chromatography
Validated Experimental Protocols
Protocol A: Optimized Liquid-Liquid Extraction (LLE) for Acid/Base Impurities
This self-validating protocol exploits the pKa differences of the impurities to systematically remove them from the neutral carboxamide.
Solvent Exchange: Concentrate the crude DCM reaction mixture in vacuo. Redissolve the resulting residue in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude). Note: EtOAc is critical here to prevent emulsion formation and reduce the solubility of EDC-urea.
Acidic Wash (Removes Amines & EDC-Urea): Transfer to a separatory funnel. Wash the organic layer with 1M HCl (3 x 10 mL). Discard the aqueous layers.
Basic Wash (Removes Unreacted Acid & HOBt): Wash the organic layer with saturated aqueous NaHCO₃ (3 x 10 mL). Caution: Vent the funnel frequently, as residual acid will generate CO₂ gas.
Brine Wash & Drying: Wash the organic layer with saturated NaCl (brine) (1 x 10 mL) to remove residual water. Dry the organic layer over anhydrous Na₂SO₄.
Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield the semi-pure 5-cyclopropylisoxazole-3-carboxamide.
Protocol B: Recrystallization (For Regioisomers and Trace Impurities)
Dissolve the semi-pure carboxamide in a minimum volume of boiling EtOAc.
Slowly add Hexanes dropwise until the solution becomes slightly cloudy (the cloud point).
Add a single drop of EtOAc to clear the solution, then remove from heat.
Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour.
Filter the resulting crystals via vacuum filtration and wash with ice-cold hexanes.
Purification Workflow Visualization
Figure 1: Optimized liquid-liquid extraction workflow for 5-cyclopropylisoxazole-3-carboxamide.
Technical Support Center: Handling Hygroscopic Isoxazole-3-Carboxamide Intermediates
Welcome to the technical support center for handling hygroscopic isoxazole-3-carboxamide intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with these challengi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for handling hygroscopic isoxazole-3-carboxamide intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging but vital compounds. Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2][3][4] However, their inherent hygroscopicity—the tendency to absorb moisture from the air—can lead to significant challenges in handling, storage, and synthesis, potentially compromising experimental reproducibility and product integrity.[5][6]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The focus is on providing practical, field-proven insights grounded in scientific principles to ensure the stability and reliability of your isoxazole-3-carboxamide intermediates.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling of hygroscopic isoxazole-3-carboxamide intermediates.
Q1: My isoxazole-3-carboxamide intermediate is clumping and difficult to weigh accurately. What's happening and how can I fix it?
A1: This is a classic sign of moisture absorption.[5] Hygroscopic powders agglomerate as they take on water, affecting their flowability and making accurate measurement challenging.[5] To resolve this, you should handle the compound in a controlled environment with low relative humidity (RH). A glove box or a dry cabinet is ideal.[5] If these are unavailable, work quickly and use a container with a desiccant. For weighing, consider using a weighing boat that has been stored in a desiccator.
Q2: I've noticed a change in the color of my solid intermediate over time. Is this related to moisture?
A2: Discoloration can be an indicator of chemical degradation, which can be initiated or accelerated by the presence of moisture.[7] Moisture can facilitate hydrolysis of the carboxamide group or even lead to the opening of the isoxazole ring, especially under certain pH conditions.[8][9] It is crucial to store the compound under inert gas (like nitrogen or argon) and in a tightly sealed, opaque container to protect it from moisture and light.[7]
Q3: My reaction yield is inconsistent when using my isoxazole-3-carboxamide intermediate. Could hygroscopicity be the cause?
A3: Absolutely. The presence of water can have a significant negative impact on many chemical reactions. It can act as an unwanted nucleophile, react with moisture-sensitive reagents, or alter the solvent polarity, thereby affecting reaction kinetics and leading to the formation of undesirable byproducts. To ensure reproducibility, it is essential to use anhydrous solvents and to handle the hygroscopic intermediate under an inert atmosphere.
Q4: What are the best short-term and long-term storage conditions for these intermediates?
A4:
Short-Term (in-use): Store in a desiccator over a strong drying agent like phosphorus pentoxide or fresh silica gel.[7] If you need to access it frequently, consider portioning it into smaller vials to minimize exposure of the entire batch to ambient air.
Long-Term: For long-term storage, the best practice is to place the compound in a tightly sealed, amber glass vial, flush the headspace with an inert gas like argon or nitrogen, and store it at a controlled low temperature (e.g., 2-8°C or frozen, depending on the compound's thermal stability).[7] The key is to minimize exposure to moisture, light, and oxygen.[7]
Q5: How can I accurately determine the water content of my hygroscopic intermediate?
A5: The most reliable and widely used method for determining water content in pharmaceuticals is Karl Fischer titration.[10] This technique is highly specific to water and can measure even trace amounts. Both volumetric and coulometric Karl Fischer methods are available, with the coulometric method being particularly suitable for samples with very low water content.[10] Other methods like thermogravimetric analysis (loss on drying) can also be used, but they are less specific as they measure the loss of any volatile component, not just water.[10][11] Near-infrared (NIR) spectroscopy is another powerful, non-destructive technique that can be calibrated to determine moisture levels.[12]
II. Troubleshooting Guides
This section provides more detailed, step-by-step guidance for overcoming common challenges.
Guide 1: Managing Physical State Changes (Clumping, Caking, and Deliquescence)
Issue: The intermediate, which was once a free-flowing powder, has become clumpy, caked, or in extreme cases, has turned into a sticky liquid (deliquescence).
Root Cause Analysis: This is a direct consequence of excessive moisture absorption from the atmosphere.[5] The rate and extent of this change depend on the compound's degree of hygroscopicity and the ambient relative humidity.
Troubleshooting Protocol:
Immediate Action:
If the material is already clumped, gently break up the agglomerates with a spatula in a low-humidity environment (e.g., inside a glovebox or a nitrogen-purged bag).
For severely affected material, drying under high vacuum at a temperature that will not cause thermal degradation may be necessary. Monitor the process carefully to avoid melting or decomposition.
Preventative Measures:
Controlled Environment Handling: All manipulations (weighing, transferring, aliquoting) should be performed in an environment with controlled low humidity. A glovebox with an inert atmosphere (nitrogen or argon) is the gold standard. Dry cabinets with a relative humidity of 15-25% are also effective.[5][13]
Appropriate Packaging: Use packaging materials with low moisture permeability.[5] Amber glass vials with PTFE-lined caps are excellent choices. For highly sensitive materials, consider heat-sealed aluminum foil pouches.[5]
Use of Desiccants: Always store the intermediate in a desiccator containing an active desiccant like silica gel, phosphorus pentoxide, or molecular sieves.[5] Ensure the desiccant is regularly regenerated or replaced.
Guide 2: Addressing Chemical Instability and Degradation
Issue: Analytical tests (e.g., HPLC, NMR) show the appearance of new peaks, indicating the formation of impurities or degradation products.
Root Cause Analysis: The isoxazole ring and the carboxamide functional group can be susceptible to hydrolysis in the presence of water, especially under non-neutral pH conditions.[8][9] This can lead to ring-opening or cleavage of the amide bond.
dot
Caption: Moisture-induced degradation pathways for isoxazole-3-carboxamides.
Troubleshooting Protocol:
pH Control: If working in solution, ensure the pH is maintained in a neutral range (pH 6-8) where the compound is most stable.[8] Use appropriate buffer systems if necessary.
Temperature Management: Perform reactions and store solutions at the lowest practical temperature to slow down the rate of degradation.[7]
Solvent Selection:
Use high-purity, anhydrous solvents for all reactions and analytical sample preparations.
Consider using a non-aqueous or a mixed aqueous-organic solvent system to reduce water activity.[8]
Inert Atmosphere: Always handle the solid and its solutions under an inert atmosphere (nitrogen or argon) to prevent both moisture uptake and potential oxidation.[7]
Guide 3: Overcoming Inconsistent Reaction Performance and Scale-Up Challenges
Issue: A reaction that works well on a small scale fails or gives poor yields and/or purity upon scale-up.
Root Cause Analysis: The impact of moisture is often exacerbated during scale-up.[14][15] Longer reaction and work-up times increase the window for moisture exposure.[14] Furthermore, heat and mass transfer issues at larger scales can create localized "hot spots" where moisture-induced degradation is accelerated.[16][17]
dot
Caption: Decision workflow for troubleshooting scale-up of reactions.
Troubleshooting Protocol:
Rigorous Moisture Control:
Dry all glassware in an oven and cool under a stream of inert gas before use.
Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
Transfer reagents via syringe or cannula under a positive pressure of inert gas.
Thermal Management:
Monitor the internal reaction temperature using a thermocouple probe, as it can differ significantly from the external bath temperature.[16][18]
Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture. For larger volumes, switch from a magnetic stir bar to an overhead mechanical stirrer.[16]
For exothermic reactions, control the rate of reagent addition to manage heat evolution and prevent temperature spikes.[14] Have a cooling bath on standby.[18]
Process Characterization:
Before scaling up, perform a small-scale experiment where you deliberately add a small, known amount of water to understand its impact on the reaction outcome. This can help confirm if moisture is the root cause of the problem.
Consider performing reaction calorimetry to better understand the heat flow of the reaction, which is crucial for safe and successful scale-up.[14]
III. Data and Protocols
Table 1: Recommended Environmental Controls for Handling Isoxazole-3-Carboxamide Intermediates
Parameter
Recommended Condition
Rationale
Relative Humidity (RH)
< 30% (ideally < 20%)
Minimizes moisture absorption, preventing physical changes and chemical degradation.[5]
Temperature (Storage)
2-8°C or -20°C
Reduces the rate of potential degradation reactions.[7] Check compound-specific data for thermal stability.
Temperature (Handling)
Ambient (controlled)
Extreme temperatures can affect equipment accuracy and compound stability.
Use amber vials or opaque containers to prevent photolytic degradation.[7]
Protocol 1: Standard Procedure for Weighing and Dispensing a Hygroscopic Intermediate
Objective: To accurately weigh and dispense a hygroscopic isoxazole-3-carboxamide intermediate while minimizing moisture exposure.
Equipment:
Analytical balance
Glovebox or nitrogen-purged glove bag
Spatula
Weighing paper or boat
Pre-tared vials with caps
Procedure:
Preparation: Place the sealed container of the intermediate, vials, spatula, and weighing paper/boat inside the glovebox antechamber.
Inert Environment: Purge the antechamber and then transfer the items into the main glovebox chamber, which should be maintained with a positive pressure of nitrogen or argon and a low RH.
Equilibration: Allow the container of the intermediate to equilibrate to the glovebox temperature for at least 30 minutes to prevent condensation upon opening.
Weighing:
Place the weighing paper/boat on the analytical balance and tare.
Quickly open the intermediate container.
Using the spatula, transfer the desired amount of powder to the weighing paper/boat.
Record the weight.
Transfer: Promptly transfer the weighed powder into the pre-tared vial.
Sealing: Securely cap the vial. If it will be removed from the glovebox, consider sealing the cap with paraffin film as an extra precaution.
Storage: Immediately and tightly reseal the main container of the intermediate. Store it in a desiccator inside the glovebox if possible, or remove it and store it under the recommended long-term conditions.
By implementing these best practices and utilizing these troubleshooting guides, researchers can significantly improve the reliability and reproducibility of their work with hygroscopic isoxazole-3-carboxamide intermediates, ensuring the integrity of these crucial molecules in the drug discovery and development pipeline.
References
Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. (n.d.). Google Cloud.
Protecting Pharmaceuticals from Humidity's Wrath. (2025, April 15). SMT Dry Cabinets.
Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. (n.d.). International Journal of Pharmaceutical and Bio-Medical Science.
Moisture Analysis and the Test Methods. (n.d.). Carboxyl / Alfa Chemistry.
Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. (n.d.). PMC.
Measuring Water in Anhydrous Solvents. (2020, April 6). Applied Analytics.
Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. (2016). Scholars Research Library.
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC.
Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (1997, August 13). Google Patents.
Stability issues of the oxazole ring. (2025). BenchChem.
Moisture determination in hygroscopic drug substances by near infrared spectroscopy. (1998, June). PubMed.
SYNTHESIS, METALATION AND ELECTROPHILIC QUENCHING OF ALKn-ISOXAZOLE-4-TERTIARY CARBOXAMIDES. (n.d.). University of Idaho.
An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Qualicaps.
Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023, November 1). ResearchGate.
Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. (n.d.). ScienceDirect.
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). MDPI.
The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC.
Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022, November 5). PMC.
pH and temperature stability of the isoxazole ring in leflunomide. (n.d.). ResearchGate.
Scale-up Reactions. (2019, September 18). Division of Research Safety - Illinois.
What Is Moisture Content Analysis?. (2013, April 1). Scientist Live.
Problems needing attention in synthesis process scaling up. (2021, January 6). Shandong Look Chemical.
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023, February 2). MDPI.
Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (2024, April 15). ScienceDirect.
XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. (n.d.). SCIRP.
Scale Up Safety. (2023, March 15). Stanford Environmental Health & Safety.
Synthesis, Characterization, Biological Evaluation and In- Silico Studies of Some Novel Isoxazole Derivatives. (2025, December 4). International Journal of Pharmacy and Scientific Innovations.
Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications.
How to deal with Scale-up challenges of Chemistry?. (2021, October 27). Prime Scholars.
Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives. (2025). BenchChem.
The use of isoxazoline and isoxazole scaffolding in the design of novel thiourea and amide liquid-crystalline compounds. (2020, February 6). PMC.
New Thiazole Carboxamide Derivatives as COX Inhibitors. (2023, August 6). ACS Omega.
Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. (n.d.). PMC - NIH.
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025, October 10). ResearchGate.
Comparing 5-cyclopropylisoxazole-3-carboxamide with Leflunomide
This guide provides an in-depth technical comparison between Leflunomide (a clinically established DMARD) and the 5-cyclopropylisoxazole-3-carboxamide scaffold (a distinct chemical class often utilized in novel drug disc...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison between Leflunomide (a clinically established DMARD) and the 5-cyclopropylisoxazole-3-carboxamide scaffold (a distinct chemical class often utilized in novel drug discovery for S1P3 agonism and mitochondrial pore modulation).
Executive Summary
The core distinction between these two entities lies in their isoxazole regiochemistry and metabolic stability , which dictates their divergent mechanisms of action:
Leflunomide (5-methylisoxazole-4-carboxamide): A prodrug . The isoxazole ring is chemically labile at the 4-position. Under physiological conditions (pH 7.4), it undergoes base-catalyzed ring opening to form the active metabolite Teriflunomide (A77 1726) , which inhibits Dihydroorotate Dehydrogenase (DHODH).
5-Cyclopropylisoxazole-3-carboxamide: A stable scaffold . The 3-carboxamide configuration confers high resistance to ring opening. Derivatives of this scaffold (e.g., N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide) act as intact molecules, targeting G-protein coupled receptors (specifically S1P3 ) or the mitochondrial permeability transition pore (mtPTP), without inhibiting DHODH.
Part 1: Chemical & Mechanistic Comparison
Structural Stability and Activation
The fundamental difference is the position of the carboxamide group on the isoxazole ring.
Feature
Leflunomide
5-Cyclopropylisoxazole-3-carboxamide
IUPAC Core
5-methylisoxazole-4 -carboxamide
5-cyclopropylisoxazole-3 -carboxamide
Ring Stability
Labile (Prodrug). The C4-proton is acidic; base attack at C5 leads to ring opening (Kemp elimination type).
Stable. Lacks the acidic C4-H/EWG geometry required for facile ring opening.
S1P3 Receptor (Sphingosine-1-phosphate receptor 3) or mtPTP .
Mechanism of Action Pathways
Leflunomide Pathway (DHODH Inhibition):
Leflunomide is inactive in vitro until metabolized. The ring-opened metabolite mimics the transition state of dihydroorotate, binding to the ubiquinone channel of DHODH, halting pyrimidine synthesis and arresting T-cell proliferation in the G1 phase.
5-Cyclopropylisoxazole-3-carboxamide Pathway (S1P3 Agonism):
Specific derivatives (e.g., the N,N-dicyclohexyl analog) bind allosterically to the S1P3 receptor.[2][3][4] Unlike Leflunomide, they do not deplete nucleotides but instead modulate signaling cascades (e.g., RhoA, PLC) involved in vascular tone and inflammatory regulation.
Figure 1: Divergent activation pathways. Leflunomide requires ring opening to function, while the 3-carboxamide scaffold remains intact to exert its biological effect.
Part 2: Experimental Performance Data
The following data contrasts the potency and selectivity of Leflunomide (via its metabolite) against the lead 5-cyclopropylisoxazole-3-carboxamide derivative (S1P3 agonist).
Generally lower cytotoxicity (CC50 > 50 µM in vitro).
Note on Causality: The long half-life of Leflunomide is directly linked to the stability of the ring-opened enolic nitrile in plasma and its protein binding (>99%). The 3-carboxamide scaffold, being less acidic and more lipophilic (due to the cyclopropyl group), exhibits a more conventional pharmacokinetic profile.
Part 3: Experimental Protocols
To validate the activity of these compounds, researchers must use distinct assay platforms.
Cyclization: Reaction with Hydroxylamine yields the 5-methylisoxazole-4-carboxylate.
Amidation: Acid chloride coupling with 4-trifluoromethylaniline.
5-Cyclopropylisoxazole-3-carboxamide:
Precursor:Cyclopropyl methyl ketone .
Claisen Condensation: React with diethyl oxalate to form the diketo-ester.
Cyclization: Reaction with Hydroxylamine yields the 5-cyclopropylisoxazole-3 -carboxylate (regioselective formation).
Modification: The 3-ester is stable and can be converted to the amide via standard aminolysis (e.g., with dicyclohexylamine for S1P3 activity).
SAR Insight: Replacing the 5-methyl (Leflunomide) with 5-cyclopropyl increases lipophilicity and steric bulk, which is often critical for filling the hydrophobic pockets of GPCRs (like S1P3) or the mtPTP, but steric clash prevents binding to the DHODH ubiquinone channel even if the ring were opened.
References
Leflunomide Mechanism & DHODH
Title: "The mechanism of action of leflunomide: inhibition of de novo pyrimidine synthesis."[1]
Title: "Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore."
Technical Comparison: 5-Cyclopropylisoxazole-3-carboxamide vs. Isoxaflutole in HPPD Inhibition
[1] Executive Summary This guide provides a technical comparison between Isoxaflutole , a commercial 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, and 5-cyclopropylisoxazole-3-carboxamide derivatives.[1] Critical...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This guide provides a technical comparison between Isoxaflutole , a commercial 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, and 5-cyclopropylisoxazole-3-carboxamide derivatives.[1]
Critical Distinction:
Isoxaflutole is a pro-herbicide .[1] It is inactive until it undergoes metabolic hydrolysis (opening of the isoxazole ring) to form a diketonitrile (DKN) , which is the potent HPPD inhibitor.[1][2]
5-Cyclopropylisoxazole-3-carboxamide is a structural isomer often explored in pharmaceutical research (e.g., SMYD3 inhibitors, S1P1 agonists) rather than as a primary agrochemical HPPD inhibitor.[1]
Note on Emerging Agrochemicals: Recent literature (Yang et al., 2023) has identified 5-cyclopropylisoxazole-4-carboxamides as novel, potent HPPD inhibitors designed to overcome resistance.[1] This guide will primarily compare Isoxaflutole against this relevant 4-carboxamide class, while clarifying the distinct role of the 3-carboxamide isomer to ensure chemical precision.
Chemical Identity & Mechanistic Profile[1][3][4]
Isoxaflutole: The Pro-Drug Mechanism
Isoxaflutole (IFT) is a 5-cyclopropyl-4-isoxazolyl ketone.[1][2] It does not bind tightly to HPPD in its native form. Upon application to plants or soil, the isoxazole ring opens to form the diketonitrile (DKN) derivative.[1] The DKN contains a 1,3-diketone moiety capable of bidentate chelation with the Iron (Fe²⁺) cofactor in the HPPD active site, mimicking the transition state of the natural substrate (4-hydroxyphenylpyruvate).[1]
The 3-carboxamide isomer places the amide group at the 3-position.[1] Structural Activity Relationship (SAR) studies indicate that for potent HPPD inhibition, the pharmacophore typically requires a substituent at the 4-position (like the ketone in Isoxaflutole or the carboxamide in novel inhibitors) to align correctly with the Fe²⁺ center.[1]
3-Carboxamide Utility: Primarily a scaffold for epigenetic modulators (SMYD3 inhibitors) and GPCR ligands.[1]
4-Carboxamide Utility: Novel HPPD inhibitors (e.g., Compounds b9/b10 from Yang et al., 2023) that function as pro-drugs or direct inhibitors with enhanced lipophilicity and binding affinity.
Pathway Visualization
The following diagram illustrates the divergent pathways of these isomers.
Figure 1: Mechanistic pathways of Isoxaflutole vs. Isoxazole Carboxamide isomers.[1] Note the regiochemical divergence in biological targets.
Comparative Performance Analysis
The table below contrasts Isoxaflutole with the emerging 4-carboxamide class (represented by Compound b9 from recent literature), as the 3-carboxamide is generally considered inactive against HPPD.[1]
Key Insight: The novel 4-carboxamide derivatives exhibit lower IC₅₀ values (higher potency) than Isoxaflutole due to flexible linkers that optimize binding within the hydrophobic pocket of the HPPD enzyme, specifically interacting with Phe360 and Phe403 residues.[1]
Experimental Protocol: HPPD Inhibition Assay
To objectively compare these compounds, a coupled enzymatic assay measuring the formation of homogentisate (HGA) is the industry standard.[1]
Reagents & Setup
Enzyme: Recombinant Arabidopsis thaliana HPPD (AtHPPD) or Zea mays HPPD.[1]
Incubate at 25°C for 15 minutes to allow equilibrium binding.
Note for Isoxaflutole: Pre-incubation with esterase or mild base may be required to generate the active DKN species in situ if the assay conditions do not spontaneously hydrolyze the pro-drug fast enough.[1]
For Herbicide Development: Focus on 5-cyclopropylisoxazole-4-carboxamides .[1] These are the true competitors to Isoxaflutole, offering improved binding kinetics and potentially overcoming existing resistance mechanisms in weeds like Amaranthus species.
For Pharmaceutical Research:5-cyclopropylisoxazole-3-carboxamides should be reserved for non-HPPD targets (e.g., SMYD3).[1] They serve as excellent negative controls in HPPD assays to demonstrate the strict regiochemical requirements of the enzyme's active site.
Formulation Strategy: When working with Isoxaflutole, formulation stability is key to preventing premature hydrolysis. For the novel carboxamides, lipophilicity adjustments (via the amide linker) can significantly enhance foliar uptake compared to the traditional DKNs.[1]
References
Yang, D., et al. (2023). Discovery of Bis-5-cyclopropylisoxazole-4-carboxamides as Novel Potential 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors.[1] Journal of Agricultural and Food Chemistry. [1]
Pallett, K. E., et al. (1998). The Mode of Action of Isoxaflutole: I. Physiological Effects, Metabolism, and Selectivity. Pesticide Biochemistry and Physiology.
Mitchell, G., et al. (2001). Isoxaflutole: a novel herbicide for corn. Pest Management Science.
Parenti, M. D., et al. (2016). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry. (Demonstrates 3-carboxamide usage).
High-Performance Liquid Chromatography (HPLC) Method Validation for 5-Cyclopropylisoxazole-3-Carboxamide Purity: A Comparative Guide
Introduction & Mechanistic Rationale 5-Cyclopropylisoxazole-3-carboxamide is a highly versatile heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, including potent...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
5-Cyclopropylisoxazole-3-carboxamide is a highly versatile heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, including potent S1P receptor inhibitors (such as CYM 5541) and various kinase inhibitors[1][2]. Because impurities in early-stage starting materials can propagate through synthetic pathways and compromise the final Active Pharmaceutical Ingredient (API), rigorous purity assessment is a critical regulatory requirement.
Standard reversed-phase (RP) HPLC utilizing a C18 stationary phase is the default choice for many analytical laboratories. However, 5-cyclopropylisoxazole-3-carboxamide presents unique chromatographic challenges. The molecule features a hydrophobic cyclopropyl ring adjacent to a highly polar, electron-rich isoxazole-3-carboxamide core.
The Causality of Column Selection:
While a standard C18 column effectively retains the cyclopropyl moiety via dispersive hydrophobic interactions, it often fails to provide adequate selectivity (
) between the target analyte and closely related synthetic impurities (e.g., 4-cyclopropylisoxazole regioisomers or des-cyclopropyl degradation products). By transitioning to a Biphenyl stationary phase , we introduce an orthogonal retention mechanism. The biphenyl phase provides baseline hydrophobic retention while simultaneously facilitating strong interactions with the electron-deficient isoxazole ring. This dual-mechanism approach drastically enhances the resolution of structurally similar impurities, ensuring the method is fit-for-purpose under the rigorous standards of the ICH Q2(R2) and Q14 guidelines[3][4].
Chromatographic retention mechanisms comparing C18 and Biphenyl stationary phases.
Experimental Protocol: A Self-Validating System
To ensure trustworthiness and data integrity, the following protocol integrates System Suitability Testing (SST) directly into the workflow. This establishes a self-validating system where the run is only accepted if predefined chromatographic criteria are met, aligning with the analytical lifecycle approach detailed in ICH Q14[4][5].
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA suppresses the ionization of the carboxamide group, ensuring a sharp peak shape).
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
Action: Degas both mobile phases via ultrasonication for 10 minutes prior to use.
Step 2: Sample & Standard Preparation
Diluent: 50:50 Water:Acetonitrile (v/v).
Standard Solution: Accurately weigh 10.0 mg of 5-cyclopropylisoxazole-3-carboxamide reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 100 µg/mL).
System Suitability (SST) Solution: Spike the Standard Solution with 1.0 µg/mL of 4-cyclopropylisoxazole-3-carboxamide (regioisomer impurity) to verify resolution.
Step 3: Chromatographic Conditions
Column: Core-shell Biphenyl, 100 x 4.6 mm, 2.6 µm (Compared against a standard C18 of identical dimensions).
Flow Rate: 1.0 mL/min.
Injection Volume: 5 µL.
Column Temperature: 35°C (Stabilizes
interaction kinetics).
Detection: UV at 254 nm (Optimal absorbance for the isoxazole chromophore).
Gradient Program:
0-2 min: 10% B
2-10 min: 10%
60% B
10-12 min: 60%
90% B
12-15 min: 10% B (Re-equilibration)
Step 4: System Suitability Testing (SST) Execution
Before analyzing unknown samples, inject the SST Solution in replicates of five. The system is validated only if:
Resolution (
): > 2.0 between the target analyte and the regioisomer.
Tailing Factor (
): < 1.5 for the 5-cyclopropylisoxazole-3-carboxamide peak.
Precision (%RSD): < 2.0% for peak area across the five replicates.
ICH Q2(R2) Method Validation: Data Presentation
The analytical procedure was validated according to the ICH Q2(R2) guidelines, which mandate the assessment of Specificity, Linearity, Accuracy, Precision, and Limits of Detection/Quantitation (LOD/LOQ)[3][6].
The table below objectively compares the validation metrics obtained using the traditional C18 method versus the optimized Biphenyl method.
Validation Parameter
Acceptance Criteria (ICH Q2)
Standard C18 Column Performance
Optimized Biphenyl Column Performance
Specificity (Resolution from Regioisomer)
(Co-elution, Fail )
(Baseline separation, Pass )
Linearity ()
(Range: 10-150 µg/mL)
(Range: 10-150 µg/mL)
Accuracy (% Recovery)
98.0% - 102.0%
97.5% - 101.2%
99.1% - 100.8%
Repeatability (%RSD, n=6)
1.8%
0.6%
Intermediate Precision (%RSD)
1.9%
0.8%
LOD / LOQ (S/N Ratio)
S/N 3 (LOD), 10 (LOQ)
LOD: 0.5 µg/mL / LOQ: 1.5 µg/mL
LOD: 0.1 µg/mL / LOQ: 0.3 µg/mL
Analysis of Results
The experimental data clearly demonstrates the superiority of the Biphenyl column for this specific molecular architecture. The C18 column failed the specificity requirement (
) due to its inability to differentiate the subtle structural differences between the 4-cyclopropyl and 5-cyclopropyl regioisomers. Conversely, the Biphenyl column achieved an of 3.8. Furthermore, the enhanced peak symmetry achieved via optimized interactions on the Biphenyl phase resulted in a significantly lower Limit of Quantitation (0.3 µg/mL), allowing for more stringent impurity control.
ICH Q2(R2) and Q14 lifecycle for analytical method validation.
Conclusion
For the purity assessment of 5-cyclopropylisoxazole-3-carboxamide, relying solely on dispersive hydrophobic interactions (C18) presents a high risk of impurity co-elution. By leveraging the
interaction capabilities of a Biphenyl stationary phase, analytical scientists can develop a highly specific, accurate, and robust method. This approach not only ensures baseline resolution of critical regioisomers but also fully complies with the stringent, lifecycle-driven validation requirements outlined in the ICH Q2(R2) and Q14 guidelines.
References
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
Practical Strategies for ICH Q14 and Q2(R2) Compliance . Altasciences. Available at:[Link]
N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide (CID 16188020) . PubChem. Available at:[Link]
Melting Point Range & Purity Profiling: 5-Cyclopropylisoxazole-3-carboxamide
Executive Summary: The Critical Phase Transition 5-Cyclopropylisoxazole-3-carboxamide (CAS 38955-40-7) serves as a pivotal heterocyclic building block in the synthesis of next-generation kinase inhibitors (e.g., BTK inhi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Critical Phase Transition
5-Cyclopropylisoxazole-3-carboxamide (CAS 38955-40-7) serves as a pivotal heterocyclic building block in the synthesis of next-generation kinase inhibitors (e.g., BTK inhibitors) and agrochemicals. For researchers and process chemists, the melting point (MP) is not merely a physical constant but a primary indicator of reaction completion and purity .
This guide provides a comparative analysis of the melting point ranges for the pure compound, its precursors, and its structural analogs. It establishes a self-validating protocol for distinguishing the target amide from its starting materials based on phase transition logic.
Technical Specifications & Comparative Data
The synthesis of 5-cyclopropylisoxazole-3-carboxamide typically proceeds from its ethyl ester or carboxylic acid precursor. The dramatic shift in physical state (Liquid
Solid) and melting point elevation provides a robust "in-process control" (IPC) mechanism.
Table 1: Melting Point Comparison of Key Intermediates
Compound
Structure Type
Physical State
Melting Point Range (°C)
Solubility Profile
Ethyl 5-cyclopropylisoxazole-3-carboxylate
Precursor (Ester)
Liquid / Oil
N/A (Boiling Pt: ~300°C)
Soluble in EtOAc, DCM
5-Cyclopropylisoxazole-3-carboxylic acid
Precursor (Acid)
Crystalline Solid
96 – 100 °C
Soluble in MeOH, DMSO
5-Cyclopropylisoxazole-3-carboxamide
Target (Primary Amide)
Solid
> 140 °C (Predicted) *
Soluble in DMSO, DMF
5-Methylisoxazole-3-carboxamide
Structural Analog
Solid
163 – 164 °C
Reference Standard
*Technical Note: While the exact experimental MP of the unsubstituted primary amide (CAS 38955-40-7) is rarely reported in open literature due to its use as a transient intermediate, structural analogs (e.g., 5-methyl homolog) suggest a melting range significantly higher than the acid precursor due to strong intermolecular hydrogen bonding (
vs ).
Comparative Analysis: The "Cyclopropyl Effect"
Replacing a methyl group (in 5-methylisoxazole-3-carboxamide) with a cyclopropyl group introduces steric bulk and alters crystal packing.
Thermal Stability: The cyclopropyl ring is strained but generally stable under standard melting point conditions.
MP Depression: The bulkier cyclopropyl group often disrupts the tight lattice packing seen in methyl analogs, potentially lowering the melting point slightly (e.g., from ~163°C to ~140-155°C range), though it remains a distinct solid.
Reference Standard: Pure 5-cyclopropylisoxazole-3-carboxylic acid (MP 96-100°C).[1]
Apparatus: Capillary Melting Point Apparatus (e.g., Buchi or Stuart) with ramp rate control.
Step-by-Step Methodology
Sample Preparation:
Dry the sample under high vacuum (< 5 mbar) at 40°C for 4 hours to remove residual solvent (solvents can depress MP by 5-10°C).
Grind the sample into a fine, uniform powder. Coarse crystals lead to uneven heat transfer.
Capillary Loading:
Fill a capillary tube to a height of 2-3 mm. Compact the powder by tapping the tube on a hard surface.
Prepare a separate capillary with the Acid Reference Standard .
The "Mixed MP" Test (Critical Validation):
Prepare a 1:1 mixture of the Sample and the Acid Reference .
Logic: If your sample is the unreacted Acid, the MP will remain 96-100°C. If your sample is the Target Amide, the mixture will act as an impure system, showing a drastic melting point depression (melting well below 90°C) and a broad melting range.
Determination:
Ramp temperature at 10°C/min until 80°C, then slow to 1°C/min.
Observation:
96-100°C: If sample melts here, conversion is incomplete (Acid remains).
>140°C: If sample remains solid past 110°C, conversion to Amide is likely successful.
Reaction Monitoring Workflow (Visualized)
The following diagram illustrates the logical decision tree for synthesis and validation, highlighting where Melting Point analysis serves as a "Go/No-Go" gate.
Caption: Synthesis workflow with integrated Melting Point Quality Gate (MP Checkpoint).
Troubleshooting & Anomalies
"Oiling Out": If the product turns into a gum rather than a sharp-melting solid, it likely contains residual solvent or regioisomeric impurities (e.g., 3-cyclopropylisoxazole-5-carboxamide).
Solution: Recrystallize from a mixture of Ethanol/Heptane (1:4).
Broad Melting Range (> 2°C): Indicates < 98% purity. Common impurities include the unreacted acid (MP 96-100°C) which will drag the MP down significantly.
References
Sigma-Aldrich. (2024). Product Specification: 5-Cyclopropylisoxazole-3-carboxylic acid (CAS 110256-15-0).[2] Retrieved from
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1092113, 5-Cyclopropylisoxazole-3-carboxylic acid. Retrieved from
ChemScene. (2024).[3] Methyl 5-cyclopropylisoxazole-3-carboxylate (CAS 887360-91-0) Properties. Retrieved from
Thompson, M. J., & Chen, B. (2009). Ugi reactions with ammonia offer rapid access to a wide range of 5-aminothiazole and oxazole derivatives. Journal of Organic Chemistry, 74(18), 7084-93. (Cited for amide synthesis methodology).[4][3][5][6][7][8] Retrieved from
Structural & Pharmacological Optimization: 5-Methyl vs. 5-Cyclopropyl Isoxazole-4-Carboxamides
Executive Summary In medicinal chemistry, the isoxazole-4-carboxamide scaffold is a privileged structure found in various kinase inhibitors, P2X3 antagonists, and immunomodulators (e.g., Leflunomide metabolites). A criti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry, the isoxazole-4-carboxamide scaffold is a privileged structure found in various kinase inhibitors, P2X3 antagonists, and immunomodulators (e.g., Leflunomide metabolites). A critical decision point in the Lead Optimization phase is the substitution at the C5 position.
While the 5-methyl substituent is synthetically accessible and provides a baseline for hydrophobic interaction, it frequently represents a "metabolic soft spot," susceptible to rapid CYP450-mediated oxidation. The 5-cyclopropyl moiety serves as a superior bioisostere, offering enhanced metabolic stability due to higher C-H bond dissociation energy (BDE) and improved hydrophobic filling, often at the cost of increased synthetic complexity.
This guide objectively compares these two motifs, providing experimental protocols to validate their performance in early discovery.
Physicochemical & Structural Analysis
The transition from a methyl to a cyclopropyl group is not merely a change in size; it fundamentally alters the electronic and steric profile of the ligand.
Cyclopropyl acts as a weak electron donor; can stabilize carbocations.
Lipophilicity (cLogP)
Baseline
+0.3 to +0.5 increase
Cyclopropyl increases permeability but decreases solubility.
Metabolic Liability
High (Benzylic-like oxidation)
Low (Resistant to H-abstraction)
Primary driver for substitution.
Rotational Freedom
High (C-C bond rotation)
Rigid
Cyclopropyl reduces entropic penalty upon binding.
Structural Visualization
The following diagram illustrates the steric and electronic differences between the two congeners.
Figure 1: Structural and property divergence between 5-methyl and 5-cyclopropyl isoxazole scaffolds.
Metabolic Stability: The Core Differentiator
The most significant advantage of the 5-cyclopropyl group is its resistance to oxidative metabolism.
Mechanism of Failure (5-Methyl)
The methyl group at the C5 position of an isoxazole ring is electronically similar to a benzylic position. The isoxazole ring is electron-deficient, which might suggest stability, but CYP450 enzymes (specifically CYP3A4 and CYP2C9) can readily abstract a hydrogen atom from the methyl group.
H-Abstraction: CYP450 Compound I abstracts a proton to form a carbon radical.
Hydroxylation: The radical recombines with -OH to form the hydroxymethyl intermediate.
Further Oxidation: This rapidly oxidizes to the carboxylic acid, which is highly polar and rapidly cleared (or inactive).
Mechanism of Resilience (5-Cyclopropyl)
The C-H bonds in a cyclopropyl ring possess significant s-character (approx. sp2.4 hybridization).
Bond Dissociation Energy (BDE): The C-H BDE for cyclopropane is ~106 kcal/mol, compared to ~88-90 kcal/mol for a benzylic-like methyl group.
Steric Shielding: The bulk of the cyclopropyl ring hinders the approach of the heme iron-oxo species.
Figure 2: Divergent metabolic fates. The methyl group undergoes rapid oxidation; the cyclopropyl resists it.
Experimental Protocol: Microsomal Stability Assay
To empirically verify the superiority of the cyclopropyl analog, perform this self-validating Phase I metabolic stability assay.
Objective
Determine the intrinsic clearance (
) and half-life () of both analogs in Human Liver Microsomes (HLM).
Materials
Test Compounds: 5-methyl isoxazole amide (Compound A) and 5-cyclopropyl isoxazole amide (Compound B).
Matrix: Pooled Human Liver Microsomes (20 mg/mL protein conc).
Cofactor: NADPH regenerating system (or 1 mM NADPH).
While the cyclopropyl group offers biological advantages, it introduces synthetic costs.
5-Methyl Synthesis: Uses Ethyl acetoacetate (Commodity chemical, extremely cheap). The ring closure with hydroxylamine is trivial.
5-Cyclopropyl Synthesis: Requires Ethyl 3-cyclopropyl-3-oxopropanoate . This building block is more expensive and often requires synthesis via Claisen condensation of cyclopropyl methyl ketone with diethyl carbonate.
Figure 3: Synthetic complexity comparison. Route B requires an additional activation step.
Decision Matrix: When to Switch?
Do not default to cyclopropyl immediately due to cost and molecular weight (MW) efficiency. Use the following logic:
Start with Methyl: In early Hit-to-Lead, use the methyl group to establish SAR at the amide region. It is cheap and easy.
Check Metabolic Spot: If the methyl analog shows high clearance in HLM, identify the metabolite.
If metabolite is +16 Da (Hydroxylation) or +30 Da (Acid) at the methyl group:SWITCH to Cyclopropyl.
If metabolism is on the amide tail: The switch will not solve the problem.
Check Potency: If the methyl analog is active but weak (
), the cyclopropyl group may provide a 3-10x potency boost by filling the hydrophobic pocket more effectively (entropic gain).
References
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discussion on Bioisosteres and ring equivalents).
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Barnes, P. J., et al. (2019). Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. PMC / NIH. Link
Cerny, M. A., & Hanzlik, R. P. (2005). Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine.[1] Journal of the American Chemical Society. (Mechanistic insight into cyclopropyl stability vs methyl oxidation). Link
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
In vitro potency of 5-cyclopropylisoxazole-3-carboxamide analogs
As a Senior Application Scientist specializing in GPCR pharmacology and assay development, I have frequently encountered the structural bottlenecks associated with lysophospholipid receptors. The sphingosine-1-phosphate...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in GPCR pharmacology and assay development, I have frequently encountered the structural bottlenecks associated with lysophospholipid receptors. The sphingosine-1-phosphate (S1P) receptor family (S1P1–S1P5) regulates critical physiological processes, from vascular development to immune cell trafficking. However, because the orthosteric S1P binding pocket is highly conserved across all five subtypes, developing highly selective orthosteric agonists has proven exceptionally difficult.
To bypass this limitation, the field has pivoted toward allosteric modulation. The discovery of the 5-cyclopropylisoxazole-3-carboxamide chemotype—most notably CYM5541 —represents a breakthrough in S1P3-targeted drug design.
This guide provides an objective, data-driven comparison of 5-cyclopropylisoxazole-3-carboxamide analogs, detailing their in vitro potency, structural-activity relationships (SAR), and the self-validating experimental workflows required to accurately quantify their pharmacological profiles.
Mechanistic Overview: Orthosteric vs. Allosteric Engagement
Endogenous S1P activates the S1P3 receptor by binding to the highly conserved orthosteric pocket. In contrast, 5-cyclopropylisoxazole-3-carboxamide analogs act as allosteric agonists . Site-directed mutagenesis and molecular modeling have confirmed that these analogs bind to a distinct, spatially separate hydrophobic pocket gated by the phenylalanine residue F263 [1].
Because this allosteric pocket is unique to the S1P3 subtype, these analogs achieve exquisite selectivity without disrupting endogenous S1P binding [2].
S1P3 receptor activation via orthosteric (S1P) and allosteric (CYM5541) binding.
SAR & In Vitro Potency Comparison
The optimization of the initial high-throughput screening (HTS) hit (N,N-dicyclohexyl-5-propylisoxazole-3-carboxamide) into the highly potent CYM5541 analog demonstrates the steep SAR of the isoxazole 5-position.
In my experience evaluating these compounds, steric bulk and ring strain at the 5-position dictate both target affinity and off-target liability. As shown in the data below, replacing the flexible propyl chain with a constrained cyclopropyl ring (CYM5541) locks the molecule into a favorable conformation for the F263 allosteric pocket, increasing S1P3 potency 4-fold while pushing S1P1 off-target activity beyond 10 µM [1][3]. Conversely, introducing a larger aromatic ring (Phenyl, CYM5544) maintains S1P3 potency but severely compromises selectivity against S1P1.
Table 1: In Vitro Potency and Selectivity of Key Analogs
Compound
Isoxazole 5-Substitution
S1P3 EC₅₀ (nM)
S1P1 EC₅₀ (µM)
Selectivity Ratio (S1P1/S1P3)
HTS Hit (1a)
Propyl
434
7.87
~18x
CYM5541 (5f)
Cyclopropyl
72 - 132
> 10.0
> 75x
CYM5544 (5g)
Phenyl
~130
< 3.0
< 23x
Endogenous
S1P (Orthosteric)
~1 - 10
~1 - 10
1x (Non-selective)
Data synthesized from competitive ERK phosphorylation and β-arrestin recruitment assays [1][3].
To generate trustworthy potency data, your assay must be a self-validating system. Simply measuring downstream signaling is insufficient; you must prove that the signaling originates from the allosteric site.
The following protocol utilizes ERK1/2 phosphorylation as a functional readout. I specifically recommend this over calcium flux because ERK phosphorylation captures the full agonism driven by both Gi and Gq pathways, providing a more holistic view of receptor activation [2].
Seed CHO cells stably expressing human S1P3 into 96-well plates at 40,000 cells/well.
Expert Insight: Incubate cells in serum-free media for 16–24 hours prior to the assay. Serum contains endogenous lysophospholipids that will pre-activate the receptor, raising your baseline and masking the potency of your analogs.
Compound Preparation:
Prepare a 10-point dose-response curve of CYM5541 (or analogs) ranging from 10 µM down to 0.1 nM in assay buffer (HBSS + 0.1% fatty-acid-free BSA).
Validation Control Implementation (Trustworthiness Step):
Control A (Orthosteric Reference): S1P dose-response curve.
Control B (Competitive Antagonism): Pre-incubate a parallel set of wells with SPM-242 (a bitopic S1P3 antagonist) at 1 µM for 30 minutes. SPM-242 bridges both the orthosteric and allosteric pockets. If your analog is genuinely binding the allosteric site, SPM-242 will induce a rightward shift in your EC₅₀ curve (Gaddum/Schild competitive inhibition) [2].
Receptor Activation:
Add the compound solutions to the cells and incubate at 37°C for exactly 5 minutes. (ERK phosphorylation is transient; missing this temporal window will yield artificially low potency data).
Lysis and Detection:
Aspirate media, wash with ice-cold PBS to halt signaling, and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
Quantify p-ERK1/2 levels using a homogeneous time-resolved fluorescence (HTRF) assay or standard sandwich ELISA.
In vitro ERK phosphorylation assay workflow for S1P3 potency evaluation.
Conclusion & Application Insights
For drug development professionals targeting S1P3, the 5-cyclopropylisoxazole-3-carboxamide scaffold is currently the gold standard for allosteric agonism. When comparing analogs, the cyclopropyl moiety (CYM5541) provides the optimal balance of steric fit and lipophilicity, yielding sub-micromolar potency and >75-fold selectivity over S1P1.
When executing your in vitro validations, always pair your functional readouts with a bitopic antagonist like SPM-242. This ensures that the potency you record is mechanistically sound and strictly tied to the F263 allosteric pocket, safeguarding your downstream in vivo translational efforts.
References
Guerrero, M., et al. (2013). "Discovery, design and synthesis of a selective S1P3 receptor allosteric agonist." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]
Jo, E., et al. (2012). "Novel Selective Allosteric and Bitopic Ligands for the S1P3 Receptor." The FASEB Journal. Available at:[Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 5-Cyclopropylisoxazole-3-carboxamide
The Core Hazard:
While 5-Cyclopropylisoxazole-3-carboxamide is often classified as a GHS Category 4 (Harmful/Irritant) substance, its structural pharmacophore—an isoxazole ring coupled with a lipophilic cyclopropyl group—demands a higher tier of caution than standard laboratory reagents.[1]
Mechanistic Risk Assessment:
Bioactivity Potential: Isoxazole carboxamides are frequent scaffolds in kinase inhibitors and analgesic drug discovery. Until specific toxicological data proves otherwise, you must treat this compound as a biologically active pharmacophore .
Dermal Absorption: The cyclopropyl moiety significantly increases lipophilicity compared to a standard methyl/ethyl group. This facilitates faster transport across the stratum corneum, making skin contact a primary vector for systemic exposure.
Respiratory Irritation (Dust): As a crystalline solid, the primary physical hazard is electrostatic dust generation during weighing. Inhalation can trigger acute respiratory tract irritation (H335).
This matrix is designed for Occupational Exposure Band (OEB) 3 , assuming moderate potency/toxicity.
Protection Zone
Standard Handling (Scale < 1g)
Synthesis/Scale-Up (Scale > 1g)
Technical Rationale
Respiratory
N95 / FFP2 Mask
P100 / P3 Respirator or PAPR
Fine crystalline dusts bypass standard surgical masks.[1] P100 is required for larger quantities where dust clouds are invisible but present.
Ocular
Safety Glasses (Side Shields)
Chemical Splash Goggles (Unvented)
Isoxazoles are mucous membrane irritants. Goggles prevent dust entry that glasses allow.
Dermal (Hand)
Nitrile (Min 0.11 mm)
Double Nitrile (Outer: 0.14 mm)
The cyclopropyl group aids lipid permeation. Double gloving provides a "breakthrough buffer" during prolonged handling.
Body
Lab Coat (Cotton/Poly)
Tyvek® Sleeves + Lab Coat
Wrist gaps are the #1 exposure point. Tyvek sleeves bridge the gap between glove and coat.
Operational Logic: PPE Decision Framework
The following logic gate determines your required protection level based on the physical state and operation type.
Figure 1: Decision logic for selecting PPE based on operational risk. Note that "Open Weighing" triggers Tier 2 protection due to inhalation risks.
Detailed Operational Protocols
Protocol A: Weighing & Transfer (The High-Risk Step)
Context: Static electricity often causes this powder to "jump" or cling to spatulas.[1]
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure.
Donning Sequence:
Put on inner nitrile gloves (tucked under lab coat cuff).
Put on Tyvek wrist sleeves (over lab coat cuff).
Put on outer nitrile gloves (over Tyvek sleeve).
Why? This creates a shingle effect, ensuring no skin is exposed if you reach up or forward.
Technique: Use an anti-static gun or ionizer bar if available. If not, wipe the spatula with a dryer sheet (quaternary ammonium) prior to use to reduce static cling.
Doffing (Critical): Remove outer gloves inside the hood immediately after weighing. Do not touch door handles or notebooks with "weighing gloves."
Protocol B: Solubilization & Reaction
Context: Once dissolved, the inhalation risk drops, but permeation risk remains.
Solvent Choice: This compound is soluble in DMSO and Methanol.
Warning: DMSO is a potent skin penetrant and will carry the isoxazole directly into the bloodstream.
Glove Change: If using DMSO, change gloves immediately upon any splash. Nitrile is permeable to DMSO over time.
Waste Management:
Solid Waste: Dispose of weigh boats and contaminated paper in a sealed "Hazardous Solid" bag. Do not throw in open trash.
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams depending on the co-solvents used.
Emergency Response Procedures
Scenario
Immediate Action
Secondary Action
Skin Contact
Wash for 15 mins. Use soap and water.[1][5][6] Do not use alcohol (increases absorption).
Check for redness/irritation. Consult SDS.
Eye Contact
Flush for 15 mins. Hold eyelids open. Remove contacts if easy.
Seek medical attention immediately (Isoxazoles can cause corneal damage).
Inhalation
Evacuate to fresh air. If breathing is difficult, oxygen.[7]
Monitor for delayed sensitization or respiratory distress.
Spill (<5g)
Wet Wipe Method. Cover with wet paper towels to prevent dust. Scoop up.
Clean area with 10% bleach or detergent to degrade residues.
Workflow Visualization
Figure 2: Step-by-step workflow for safe handling from preparation to decontamination.
References
BLD Pharm. (2024). Safety Data Sheet: 5-Cyclopropylisoxazole-3-carboxamide (CAS 38955-40-7).[1] Retrieved from
PubChem. (n.d.). Compound Summary: Isoxazole-3-carboxamide derivatives. National Library of Medicine. Retrieved from
Fisher Scientific. (2024). General Safety Guidelines for Isoxazole Handling. Retrieved from
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Respiratory Protection (29 CFR 1910.134). Retrieved from